molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Cat. No.: B133838
CAS No.: 62572-90-1
M. Wt: 226.27 g/mol
InChI Key: MELFVOGWPJFQBB-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFVOGWPJFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-90-1
Record name H-93/82
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Record name 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, a compound widely known as Metoprolol. Metoprolol is a cardioselective β-1 adrenergic receptor blocker used in the treatment of various cardiovascular diseases, including hypertension and angina pectoris.[1] This document details the core synthetic route, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Synthetic Pathway Overview

The most common and established synthetic route to Metoprolol proceeds via a two-step process starting from 4-(2-methoxyethyl)phenol.[1][2] The synthesis involves an initial epoxidation reaction followed by an amination step.

  • Epoxidation: 4-(2-methoxyethyl)phenol is reacted with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This reaction forms the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1]

  • Amination: The subsequent step involves the ring-opening of the epoxide intermediate with isopropylamine to yield the final product, 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol).[1][3]

This versatile pathway can be adapted for the synthesis of enantiomerically pure Metoprolol by utilizing chiral epichlorohydrin.[1][3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of Metoprolol from 4-(2-methoxyethyl)phenol.

Metoprolol_Synthesis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A 4-(2-methoxyethyl)phenol C 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH, KOH) B Epichlorohydrin B->C E 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol) C->E Solvent (e.g., Methanol or excess Isopropylamine) D Isopropylamine D->E

Caption: General synthesis pathway for Metoprolol.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Metoprolol.

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This protocol is based on established laboratory procedures.[1]

Materials:

  • 4-(2-methoxyethyl)phenol

  • (R,S)-Epichlorohydrin[1]

  • Potassium Hydroxide (88.25% pellets)[1]

  • Deionized Water[1]

  • Dichloromethane (for extraction)[1]

Equipment:

  • Reactor (appropriately scaled for laboratory use)

  • Stirrer

  • Heating/Cooling System

  • Vacuum Distillation Apparatus

Procedure:

  • To the reactor, add 49.6 kg of deionized water.

  • While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets and stir until fully dissolved.[1]

  • Add 20 kg (0.131 kmol) of 4-(2-methoxyethyl)phenol to the reactor.[1]

  • Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.[1]

  • Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]

  • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

  • After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.[1]

Protocol 2: Synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol)

This protocol details the amination of the epoxide intermediate.[1]

Materials:

  • Crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Methanol (optional solvent)

Equipment:

  • Reaction Vessel (pressure-rated if heating above the boiling point of isopropylamine)

  • Stirrer

  • Heating/Cooling System

Procedure:

  • Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.[1]

  • Add isopropylamine. A large excess is often used when the reaction is performed without a solvent.[1] Alternatively, use 3-5 equivalents of isopropylamine in a solvent like methanol.[1]

  • The reaction can be carried out at temperatures ranging from ambient to elevated temperatures, potentially in a pressurized system if a volatile amine is used without a high-boiling solvent.[2]

  • Upon completion of the reaction, the excess isopropylamine and solvent (if used) are removed, typically by distillation.

  • The resulting crude Metoprolol can then be purified by conventional means, such as crystallization or chromatography.

Quantitative Data

The following tables summarize the quantitative data from various reported synthetic conditions.

Table 1: Summary of Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C35±2°CRoom Temperature
Reaction Time 15-20 hours6±1 hoursNot Specified
Yield Not SpecifiedNot Specified51% (as brown oil)[1]
Reference [1][1][1]

Table 2: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

ParameterCondition 1Condition 2Condition 3
Reactant Ratio (Epoxide:Isopropylamine) 1 : large excess1 : 3-5 equivalents1 : 1-3
Solvent NoneMethanolAnhydrous Methanol
Temperature 70±10°C (pressurized)Not Specified30°C
Reaction Time Not SpecifiedNot Specified8 hours
Yield Not SpecifiedNot Specified90.1%
Reference [2][1][4]

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from starting materials to the purified final product.

Metoprolol_Workflow Start Starting Materials (4-(2-methoxyethyl)phenol, Epichlorohydrin, Base) Step1 Step 1: Epoxidation Reaction Start->Step1 Intermediate Crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane Step1->Intermediate Purification1 Optional: Intermediate Purification (e.g., Distillation) Intermediate->Purification1 Step2 Step 2: Amination Reaction (with Isopropylamine) Intermediate->Step2 Crude Intermediate Purification1->Step2 Purified Intermediate Crude_Metoprolol Crude Metoprolol Step2->Crude_Metoprolol Purification2 Purification of Metoprolol (e.g., Crystallization, Chromatography) Crude_Metoprolol->Purification2 Final_Product Pure 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- Purification2->Final_Product

Caption: Logical workflow of Metoprolol synthesis.

References

Metoprolol Impurity D: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Metoprolol impurity D, a known related substance of the widely prescribed beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical method development.

Core Physicochemical Properties

Metoprolol impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, is a key impurity that can arise during the synthesis of Metoprolol.[1][2][3][4] A thorough understanding of its physical and chemical characteristics is crucial for its identification, quantification, and control in pharmaceutical preparations.

Data Presentation: Physicochemical Properties of Metoprolol Impurity D
PropertyValueSource(s)
Chemical Name (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[1][3][4]
IUPAC Name 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol
CAS Number 62572-90-1[1][2][3]
Molecular Formula C₁₂H₁₈O₄[1][2][3]
Molecular Weight 226.27 g/mol [1][2][3]
Appearance White to light yellow low melting solid or colorless liquid[1][5]
Solubility Soluble in Methanol and DMSO[3]
Storage 2-8 °C, Hygroscopic, under inert atmosphere[3][5]
Melting Point Not explicitly reported, described as "low melting"[1][5]
Boiling Point Not reported
pKa Not reported
logP Not reported

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Metoprolol impurity D, based on information from scientific literature.

Synthesis of Metoprolol Impurity D

The synthesis of Metoprolol impurity D can be achieved through a two-step process starting from 4-(2-methoxyethyl)phenol.[6][7]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate)

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

  • Base Addition: Add 0.4 g of potassium carbonate (K₂CO₃) to the solution and stir the mixture for 15 minutes.

  • Epoxidation: Slowly add epichlorohydrin dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the intermediate product, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, can be isolated.

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Metoprolol Impurity D)

  • Reaction Setup: In a clean, dry round-bottom flask, place 1 g of the intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

  • Hydrolysis: Add 20 mL of DMF and 0.5 g of aqueous sodium hydroxide (NaOH).

  • Reflux: Heat the reaction mixture under reflux at 70°C for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Purification: After completion, the reaction mixture is worked up, and the crude product is purified using column chromatography to yield Metoprolol impurity D.[6]

Characterization and Analysis

The identity and purity of the synthesized Metoprolol impurity D are confirmed using various analytical techniques.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel pre-coated aluminum sheets.

  • Mobile Phase: A suitable solvent system (e.g., a mixture of a non-polar and a polar solvent) is used to achieve separation.

  • Visualization: Spots on the TLC plate are visualized under UV light.[6]

2. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: HPLC is a key method for determining the purity of Metoprolol impurity D. A purity of 95% or higher is typically required for a reference standard.[3]

  • Method Details: Specific HPLC conditions, including the column, mobile phase, flow rate, and detector, would need to be developed and validated for accurate quantification.

3. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the impurity.[6]

Mandatory Visualizations

Synthesis Workflow of Metoprolol Impurity D

The following diagram illustrates the two-step synthesis process for Metoprolol impurity D.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_reagents1 Reagents cluster_step2 Step 2: Hydrolysis cluster_reagents2 Reagents A 4-(2-methoxyethyl)phenol C 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane A->C B Epichlorohydrin B->C D Metoprolol Impurity D C->D C->D Hydrolysis R1 K₂CO₃, DMF R2 aq. NaOH, DMF, 70°C

Caption: Synthesis workflow for Metoprolol impurity D.

References

Structure Elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is a key organic compound, notably recognized as Impurity D of the widely used beta-blocker, Metoprolol, as listed in the European Pharmacopoeia.[1][2] Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Metoprolol formulations. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting detailed experimental methodologies, spectroscopic data, and logical workflows for its identification. The synthesis of this compound is generally achieved in a two-step process commencing with 4-(2-methoxyethyl)phenol and epichlorohydrin.[1][3]

Chemical Structure and Properties

  • IUPAC Name: 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

  • Synonyms: Metoprolol Tartrate Impurity D (EP), (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[4][5]

  • Molecular Formula: C₁₂H₁₈O₄[6]

  • Molecular Weight: 226.27 g/mol [6]

  • Appearance: Pale yellow oil[1]

Spectroscopic Data for Structure Confirmation

The structural confirmation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol relies on a combination of spectroscopic techniques. The data presented below is essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
2.72-2.80t2HH₂C(3)
3.21s3HOCH₃
3.54-3.82m6HH₂C(2), H₂C(10), H₂C(12)
3.94-4.04m1HHC(11)
4.70-4.85br s1HOH
6.82-6.85quasi d (AA' of AA'BB')2HHC(5) and HC(9)
7.15-7.19quasi d (BB' of AA'BB')2HHC(6) and HC(8)

Table 2: ¹³C NMR Spectroscopic Data of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)Carbon Assignment
162.4C(7)
135.0C(4)
129.4C(5) and C(9)
115.71C(6) and C(8)
73.6C(2)
70.6C(11)
69.8C(10)
63.7C(12)
60.6C(1)
37.9C(3)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data [1]

TechniqueIonm/z
MS[M+1]⁺227.51
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data (KBr) [1]

Wavenumber (νₘₐₓ, cm⁻¹)Functional Group Assignment
3473 - 3313 (Broad)O-H (Alcohol)
2929, 2878C-H (Alkane)
1610, 1513C=C (Aromatic)
1246C-O (Aryl Ether)
1039C-O (Alcohol)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.

Synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[1]

Step 1: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane

  • A solution of 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable solvent is prepared.

  • Potassium hydroxide (KOH) is added to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • Excess epichlorohydrin is removed under vacuum.

  • The reaction mass is extracted with dichloromethane (CH₂Cl₂).

  • The organic layer is distilled to yield the intermediate epoxide as a brown oil.

Step 2: Hydrolysis to 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

  • The synthesized epoxide is treated with an acid catalyst, such as sulfuric acid (H₂SO₄).

  • The reaction is carried out at room temperature for approximately 30 minutes.

  • The final product is purified using column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).

  • Mass Spectrometry (MS): Mass spectra were obtained to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using potassium bromide (KBr) pellets to identify the characteristic functional groups.

Visualization of Methodologies

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.

G Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purified Compound MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Elucidated NMR->Structure MS->Structure IR->Structure

Caption: Logical workflow for the synthesis and structural elucidation.

Synthesis Pathway

The diagram below outlines the two-step synthesis process.

G Synthesis Pathway Reactant1 4-(2-methoxyethyl)phenol Intermediate 3-[4-(2-methoxyethyl)phenoxy] -1,2-epoxy propane Reactant1->Intermediate KOH Reactant2 Epichlorohydrin Reactant2->Intermediate KOH Product 3-[4-(2-Methoxyethyl)phenoxy] propane-1,2-diol Intermediate->Product H2SO4 (hydrolysis)

Caption: Two-step synthesis of the target compound.

Conclusion

The structural elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is a critical process in pharmaceutical quality control, particularly concerning the drug Metoprolol. This guide has detailed the necessary spectroscopic data and experimental protocols for its unambiguous identification. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

In-Depth Spectroscopic Characterization of Metoprolol Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Metoprolol impurity D, chemically identified as 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this impurity, ensuring the quality and safety of metoprolol active pharmaceutical ingredients (APIs) and formulated drug products.

Metoprolol impurity D is a known process-related impurity that can arise during the synthesis of metoprolol.[1] Its diligent monitoring is crucial for compliance with regulatory standards. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols to facilitate the reproduction of these results.

Chemical Identity

  • Systematic Name: 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

  • Molecular Formula: C₁₂H₁₈O₄

  • Molecular Weight: 226.27 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Metoprolol impurity D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Metoprolol Impurity D

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15-7.19quasi d2HAromatic CH (BB' part of AA'BB' system)
6.82-6.85quasi d2HAromatic CH (AA' part of AA'BB' system)
4.70-4.85br s1HOH
3.94-4.04m1HCH(OH)
3.54-3.82m6HOCH₂, CH₂(OH), Ar-CH₂
3.21s3HOCH₃
2.72-2.80t2HAr-CH₂CH₂

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of Metoprolol Impurity D

Chemical Shift (δ) ppmAssignment
162.4Aromatic C-O
135.0Aromatic C
129.4Aromatic CH
115.71Aromatic CH
73.6O-CH₂
70.6CH(OH)
69.8Ar-O-CH₂
63.7CH₂(OH)
60.6OCH₃
37.9Ar-CH₂

Data obtained in DMSO-d₆ at 100 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Metoprolol Impurity D

Wavenumber (cm⁻¹)Interpretation
3473 - 3313O-H stretching (broad)
2929C-H stretching (aliphatic)
2878C-H stretching (aliphatic)
1610C=C stretching (aromatic)
1513C=C stretching (aromatic)
1246C-O stretching (aryl ether)
1039C-O stretching (alcohol)

Data obtained using the KBr pellet method.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of Metoprolol Impurity D

m/zIon
227.51[M+H]⁺

Data suggests a molecular weight of 226.50, consistent with the protonated molecule of Metoprolol Impurity D.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: The sample of Metoprolol impurity D was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz

    • Solvent: DMSO-d₆

    • Reference: DMSO-d₆ at 39.52 ppm.

    • Technique: Proton-decoupled.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was utilized.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of Metoprolol impurity D was finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

    • The mixture was then compressed in a pellet die under high pressure to form a transparent pellet.

  • Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.[2]

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid, was introduced into the mass spectrometer.

    • Key Parameters (Typical):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): Flow rate dependent on the instrument.

      • Drying Gas (N₂): Flow rate and temperature are optimized to ensure efficient desolvation.

Workflow and Data Integration

The characterization of Metoprolol impurity D relies on the synergistic use of multiple spectroscopic techniques. The logical workflow for this process is depicted in the diagram below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_output Final Report Synthesis Synthesis and Isolation of Impurity D NMR NMR (1H, 13C) Synthesis->NMR IR FT-IR Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Technical Guide Purity->Report

Caption: Workflow for the Spectroscopic Characterization of Metoprolol Impurity D.

References

The Genesis of a Process Impurity: A Technical Guide to the Origin and Formation of Metoprolol Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the origin, formation, and characterization of Metoprolol impurity D, a critical process-related impurity in the synthesis of the widely used beta-blocker, Metoprolol.

Metoprolol, a cornerstone in the management of cardiovascular diseases, undergoes a multi-step synthetic process where the formation of impurities is a significant concern for drug quality, safety, and regulatory compliance.[1][2] Metoprolol Impurity D, chemically identified as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, is a notable impurity listed in the European Pharmacopoeia.[3] Understanding the mechanistic pathways of its formation is paramount for the development of robust control strategies in the manufacturing of Metoprolol. Typically, Metoprolol Impurity D is formed at levels between 0.2-0.3% during the synthesis of the Metoprolol Active Pharmaceutical Ingredient (API).[3]

The Chemical Landscape: Origin and Formation Pathway

The synthetic journey to Metoprolol typically commences with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction leads to a key epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (also known as 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane).[4][5][6] This intermediate stands at a critical juncture, leading to either the desired product, Metoprolol, or the formation of impurities such as Impurity D.

The formation of Metoprolol Impurity D is a direct consequence of the hydrolysis of this epoxide intermediate.[3] This hydrolysis, an epoxide ring-opening reaction, can occur under both acidic and basic aqueous conditions.[1][7] The presence of water in the reaction medium, either as a solvent or as a contaminant, can facilitate this undesired side reaction.

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an SN2 reaction, leading to the formation of the diol.[7] Similarly, acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, followed by nucleophilic attack by water.[7]

Metoprolol_Impurity_D_Formation cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Reaction Products 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxide_Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane 4-(2-methoxyethyl)phenol->Epoxide_Intermediate Base (e.g., KOH, K2CO3) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Metoprolol Metoprolol Epoxide_Intermediate->Metoprolol Isopropylamine Impurity_D Metoprolol Impurity D (3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol) Epoxide_Intermediate->Impurity_D Hydrolysis (H2O, H+ or OH-)

Figure 1: Synthetic pathway of Metoprolol and the formation of Impurity D.

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis of Metoprolol and its Impurity D, compiled from various sources.

Table 1: Synthesis of the Epoxide Intermediate
Parameter Condition 1 Condition 2 Condition 3 Reference
BaseSodium HydroxidePotassium HydroxidePotassium Carbonate[4]
SolventAqueousAqueousDimethylformamide (DMF)[4]
Temperature0-25°C35±2°CRoom Temperature[4]
Reaction Time15-20 hours6±1 hoursNot Specified[4]
YieldNot SpecifiedNot Specified51% (as brown oil)[3]
Table 2: Synthesis of Metoprolol from the Epoxide Intermediate
Parameter Condition
ReagentIsopropylamine
SolventOptional (e.g., Methanol)
Temperature50-55°C (solventless) or reflux
Reference [4]
Table 3: Directed Synthesis of Metoprolol Impurity D
Method Ultrasound-assisted Conventional Heating
Step 1: Epoxidation
Reagents4-(2-methoxyethyl)phenol, Epichlorohydrin, KOH4-(2-methoxyethyl)phenol, Epichlorohydrin, K2CO3
SolventWaterDMF
Time90 minutes14 hours
Yield51%Not specified
Step 2: Hydrolysis
ReagentsEpoxide intermediate, H2SO4Epoxide intermediate, aq. NaOH
SolventWaterDMF
Time30 minutes12 hours
Overall Yield63%Favorable yields
Reference [3][1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Metoprolol

This protocol describes a common industrial synthesis of Metoprolol.

Step 1: Formation of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • To a suitable reactor, add 49.6 kg of deionized water.

  • While maintaining the temperature below 30°C, slowly add 7.93 kg of potassium hydroxide pellets (88.25%). Stir until dissolved.

  • Add 20 kg of 4-(2-methoxyethyl)phenol.

  • Inert the reactor atmosphere (e.g., with nitrogen) and stir for 20 minutes.

  • Over a period of 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin.

  • Heat the reaction mixture to 35±2°C and maintain for 6±1 hours.

  • After completion, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.[4]

Step 2: Synthesis of Metoprolol

  • Transfer the crude epoxide intermediate to a suitable reaction vessel.

  • Add isopropylamine.

  • Heat the mixture to 50-55°C and maintain until the reaction is complete, as monitored by a suitable chromatographic technique.

  • The resulting Metoprolol base can then be purified and converted to a salt, such as Metoprolol succinate or tartrate.[4]

Protocol 2: Directed Synthesis of Metoprolol Impurity D for use as a Reference Standard

This protocol details a laboratory-scale synthesis of Metoprolol Impurity D.

Step 1: Synthesis of 2-((4-(2-methoxyethyl) phenoxy) methyl) oxirane

  • In a round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

  • Add 0.4 g of potassium carbonate (K₂CO₃) and stir for 10-15 minutes.

  • Slowly add epichlorohydrin dropwise.

  • Heat the reaction mixture to 70°C and reflux for approximately 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Impurity D)

  • To a clean, dry round-bottom flask, add 1 g of the 2-((4-(2-methoxyethyl) phenoxy) methyl) oxirane from Step 1 and 20 mL of DMF.

  • Add 0.5 g of aqueous sodium hydroxide (NaOH).

  • Stir the mixture for 15 minutes.

  • Heat the reaction under reflux at 70°C for 12 hours.

  • After cooling, the product can be extracted and purified.[1]

Analytical Workflow for Impurity Profiling

The detection and quantification of Metoprolol Impurity D are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Analytical_Workflow Sample_Preparation Sample Preparation (Dissolution in diluent) HPLC_System RP-HPLC System Sample_Preparation->HPLC_System Detection Detection (UV or CAD) HPLC_System->Detection Column Column (e.g., C18) Column->HPLC_System Mobile_Phase Mobile Phase (e.g., Buffer/Acetonitrile) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Quantification against reference standard) Detection->Data_Analysis

Figure 2: General analytical workflow for the determination of Metoprolol Impurity D.

Biological Significance

Currently, there is a lack of publicly available data on the specific biological activity or toxicological profile of Metoprolol Impurity D. As a process-related impurity, its presence is controlled to very low levels in the final drug product in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] The primary focus is on minimizing its formation and ensuring its levels are below the qualification threshold.

Conclusion

Metoprolol Impurity D is an unavoidable by-product in the synthesis of Metoprolol, arising from the hydrolysis of a key epoxide intermediate. Its formation is influenced by the presence of water and the pH of the reaction medium. Through a comprehensive understanding of its formation mechanism, coupled with robust process controls and sensitive analytical monitoring, the levels of this impurity can be effectively managed, ensuring the quality and safety of Metoprolol for patient use. The detailed synthetic protocols and analytical considerations provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

A Technical Guide to the Chemical Stability of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol EP Impurity D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as Metoprolol EP Impurity D, is a recognized impurity and potential degradation product of Metoprolol, a widely used beta-blocker.[1] Understanding the chemical stability of this impurity is critical for the development of robust drug formulations, the establishment of appropriate storage conditions, and for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available information regarding the chemical stability of Metoprolol EP Impurity D, drawing from studies on the forced degradation of Metoprolol.

While direct and extensive stability studies on isolated Metoprolol EP Impurity D are not widely published, significant insights can be gleaned from the forced degradation studies of the parent drug, Metoprolol. These studies outline the conditions under which this impurity is formed and potentially degraded, and they provide the analytical methodologies necessary for its monitoring.

Chemical Profile

PropertyValue
IUPAC Name 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-
Synonyms Metoprolol EP Impurity D
CAS Number 62572-90-1
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol

Stability Under Stress Conditions

Forced degradation studies on Metoprolol provide a framework for understanding the stability of its impurities. The conditions under which Metoprolol degrades can lead to the formation or subsequent degradation of Impurity D. It is important to note that Metoprolol itself has been found to be susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions, while showing relative stability under thermal and photolytic stress.[2][3]

Hydrolytic Stability

Metoprolol undergoes degradation in both acidic and basic solutions.[2][3] While specific data on the hydrolysis of Impurity D is scarce, the diol structure of Impurity D is generally stable to hydrolysis under neutral conditions. However, extreme pH and elevated temperatures could potentially lead to further reactions, although such pathways have not been explicitly documented for this specific compound in the reviewed literature.

Oxidative Stability

Oxidative conditions have been shown to cause significant degradation of Metoprolol.[2][3] The ether linkage and the aromatic ring in 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- could be susceptible to oxidation, potentially leading to the formation of various degradation products. The specific degradation products of Impurity D under oxidative stress have not been detailed in the available literature.

Thermal Stability

Metoprolol is reported to be relatively stable under thermal stress.[2][3] It is plausible that Metoprolol EP Impurity D, lacking the more labile secondary amine of the parent compound, would also exhibit considerable thermal stability.

Photostability

Studies on Metoprolol suggest it is largely stable under photolytic stress.[2][3] Therefore, it is anticipated that Impurity D would also demonstrate a degree of photostability.

Potential Degradation Pathways

The formation of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as an impurity is often related to the synthesis of Metoprolol, specifically from the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[4]

Metoprolol Impurity D Formation Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane ImpurityD 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol EP Impurity D) Epoxide->ImpurityD Hydrolysis

Caption: Formation of Metoprolol Impurity D via hydrolysis of the epoxide intermediate.

Further degradation of Impurity D itself has not been well-characterized. However, hypothetical degradation could involve oxidation of the aromatic ring or cleavage of the ether bond under harsh conditions.

Experimental Protocols

While specific protocols for the forced degradation of isolated Metoprolol EP Impurity D are not available, the following are representative experimental protocols used for the forced degradation of Metoprolol, which are instrumental in studying the formation and stability of its impurities, including Impurity D.

General Procedure for Forced Degradation Studies

A stock solution of the test substance (e.g., Metoprolol) is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to various stress conditions as described below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method.

Acidic Degradation
  • Transfer a known amount of the substance into a volumetric flask.

  • Add a specific volume of a strong acid (e.g., 0.1 N or 1 N HCl).

  • The mixture can be heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours) to accelerate degradation.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of a strong base (e.g., 0.1 N or 1 N NaOH).

  • Dilute to the final volume with a suitable diluent.

  • Analyze the sample using a validated stability-indicating method.[5]

Basic Degradation
  • Transfer a known amount of the substance into a volumetric flask.

  • Add a specific volume of a strong base (e.g., 0.1 N or 1 N NaOH).

  • The mixture can be heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours).

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of a strong acid (e.g., 0.1 N or 1 N HCl).

  • Dilute to the final volume with a suitable diluent.

  • Analyze the sample.[5]

Oxidative Degradation
  • Transfer a known amount of the substance into a volumetric flask.

  • Add a specific volume of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Keep the solution at room temperature or slightly elevated temperature for a specified duration.

  • After the exposure time, dilute the solution to the final volume with a suitable diluent.

  • Analyze the sample.[5]

Thermal Degradation
  • Place the solid substance in a thermostatically controlled oven.

  • Expose the substance to a high temperature (e.g., 80-105°C) for an extended period (e.g., 24-48 hours).

  • For degradation in solution, prepare a solution of the substance and reflux it for a certain period.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve and dilute the solid sample, or directly dilute the solution sample, to a suitable concentration for analysis.

Photodegradation
  • Expose the substance (in solid state or in solution in a transparent container) to a light source according to ICH Q1B guidelines.

  • The exposure should be to a combination of cool white fluorescent and near-ultraviolet lamps.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After the exposure period, prepare the samples for analysis.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis API API or Impurity Sample StressedSample Stressed Sample Preparation API->StressedSample StressedSample->Acid StressedSample->Base StressedSample->Oxidation StressedSample->Thermal StressedSample->Photo Data Data Evaluation: - Purity - Degradation Products - Mass Balance Analysis->Data

References

Potential Biological Activity of Metoprolol Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed cardioselective β1-adrenergic receptor blocker, undergoes various chemical transformations during its synthesis and storage, leading to the formation of several impurities. The biological activity of these impurities is a critical consideration for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the potential biological activities of known Metoprolol impurities, detailed experimental protocols for their assessment, and a discussion of the underlying signaling pathways. While quantitative biological activity data for many specific process impurities remain limited in the public domain, this guide synthesizes the available information on key metabolites and outlines the methodologies required for a comprehensive evaluation.

Introduction to Metoprolol and its Impurities

Metoprolol is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic effect is primarily mediated through the competitive blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][3] The synthesis and degradation of Metoprolol can result in a variety of impurities, which are broadly classified as process-related impurities, degradation products, and metabolites.

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities that require monitoring and control.[4][5] These include, but are not limited to:

  • Process-Related Impurities: Metoprolol EP Impurity A, Metoprolol EP Impurity B, Metoprolol EP Impurity C, Metoprolol EP Impurity D, Metoprolol EP Impurity F, Metoprolol EP Impurity M, and Metoprolol EP Impurity N.[4][5][6]

  • Metabolites: The primary metabolites of Metoprolol are α-hydroxymetoprolol and O-desmethylmetoprolol, which is further oxidized to Metoprolol acid.[7][8]

The potential for these impurities to exert on-target (β1-adrenergic) or off-target pharmacological effects, as well as potential toxicity, necessitates a thorough biological evaluation.

Potential Biological Activities of Metoprolol Impurities

The primary biological activity of concern for Metoprolol impurities is their potential to interact with the β1-adrenergic receptor. However, other potential activities, such as off-target effects and genotoxicity, must also be considered.

On-Target Activity: β1-Adrenergic Receptor Blockade

The structural similarity of many Metoprolol impurities to the parent compound suggests a potential for interaction with the β1-adrenergic receptor.

  • α-hydroxymetoprolol: This major metabolite has been shown to possess approximately one-tenth the β1-blocking activity of Metoprolol.[8]

  • O-desmethylmetoprolol and Metoprolol Acid: These metabolites are generally considered to have negligible pharmacological activity at the β1-adrenergic receptor.[7][9]

  • Process-Related Impurities: There is a lack of publicly available, specific quantitative data (e.g., IC50, Ki values) on the β1-adrenergic receptor binding affinity or functional activity of most of the named process-related impurities (e.g., Impurities A, B, C, D, F, M, N). Their structural features would suggest that some may retain a degree of affinity for the receptor, warranting experimental investigation.

Off-Target Activities

Off-target effects of beta-blockers have been explored, with some studies suggesting potential interactions with other G-protein coupled receptors, such as gut hormone receptors.[10][11] The potential for Metoprolol impurities to exhibit such off-target binding is currently unknown and would require dedicated screening studies.

Genotoxicity

Genotoxic impurities are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. The Ames test is a widely used primary screen for mutagenic potential.[12] While there is no specific public data on the genotoxicity of most individual Metoprolol impurities, regulatory guidelines mandate the assessment of any impurity with structural alerts for genotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the biological activity of key Metoprolol impurities. It is important to note the significant lack of publicly available quantitative data for most process-related impurities.

Impurity/MetaboliteTypeβ1-Adrenergic ActivityGenotoxicity Data (Ames Test)Other Toxicity Data
Metoprolol Active Pharmaceutical IngredientSelective β1-blockerNot mutagenicWell-characterized pharmacological and toxicological profile
α-hydroxymetoprolol Metabolite~10% of Metoprolol's activityNo specific data foundGenerally considered non-toxic at therapeutic concentrations of the parent drug
O-desmethylmetoprolol MetaboliteNegligibleNo specific data foundGenerally considered non-toxic
Metoprolol Acid MetaboliteNegligibleNo specific data foundGenerally considered non-toxic
Metoprolol EP Impurity A Process-RelatedNo specific data foundNo specific data foundNo specific data found
Metoprolol EP Impurity B Process-RelatedNo specific data foundNo specific data foundNo specific data found
Metoprolol EP Impurity C Process-RelatedNo specific data foundNo specific data foundNo specific data found
Metoprolol EP Impurity D Process-RelatedNo specific data foundNo specific data foundA by-product formed during synthesis.[13]
Metoprolol EP Impurity F Process-RelatedNo specific data foundNo specific data foundNo specific data found
Metoprolol EP Impurity M Process-RelatedNo specific data foundNo specific data foundNo specific data found
Metoprolol EP Impurity N Process-RelatedNo specific data foundNo specific data foundNo specific data found

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of Metoprolol impurities.

β1-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Objective: To determine the inhibitory constant (Ki) of Metoprolol impurities for the human β1-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β1-adrenergic receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol.

  • Non-selective antagonist (for non-specific binding determination): Propranolol.

  • Test compounds (Metoprolol and its impurities).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Whatman GF/B or GF/C glass fiber filters.

  • Scintillation cocktail and scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β1-adrenergic receptor in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of non-labeled propranolol (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of serially diluted test compound (Metoprolol or impurity), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (β1-AR expressing cells) Assay_Plate 96-well Plate Setup - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution ([3H]-DHA) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilution (Metoprolol & Impurities) Compound_Prep->Assay_Plate Incubation Incubate (RT, 60-90 min) Assay_Plate->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki determination) Counting->Analysis

Figure 1: Workflow for β1-Adrenergic Receptor Binding Assay.
Functional Assay: cAMP Measurement

This assay measures the functional consequence of β1-adrenergic receptor binding by quantifying the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[16][17]

Objective: To determine if Metoprolol impurities act as antagonists, agonists, or inverse agonists at the β1-adrenergic receptor.

Materials:

  • Cells expressing the human β1-adrenergic receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Isoproterenol (a non-selective β-agonist).

  • Test compounds (Metoprolol and its impurities).

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

  • Agonist Mode:

    • Starve cells of serum for a few hours.

    • Add serially diluted test compounds to the cells in the presence of a PDE inhibitor.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with serially diluted test compounds for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of isoproterenol (e.g., EC80) to all wells (except the basal control).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Agonist Mode: Plot cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the isoproterenol-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50. Calculate the antagonist affinity (Kb) using the Schild equation or a similar model.

G cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection_analysis Detection & Analysis Seed_Cells Seed β1-AR expressing cells in 96-well plate Add_Agonist Add test compound (potential agonist) Seed_Cells->Add_Agonist Preincubate_Antagonist Pre-incubate with test compound Seed_Cells->Preincubate_Antagonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Lyse_Cells Lyse cells Incubate_Agonist->Lyse_Cells Add_Isoproterenol Add Isoproterenol (agonist) Preincubate_Antagonist->Add_Isoproterenol Incubate_Antagonist Incubate Add_Isoproterenol->Incubate_Antagonist Incubate_Antagonist->Lyse_Cells Measure_cAMP Measure cAMP (HTRF, AlphaScreen, etc.) Lyse_Cells->Measure_cAMP Analyze_Data Data Analysis (EC50 or IC50) Measure_cAMP->Analyze_Data

Figure 2: Workflow for cAMP Functional Assay.
Genotoxicity Assay: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively, to detect point mutations.[18]

Objective: To evaluate the mutagenic potential of Metoprolol impurities.

Materials:

  • Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Test compounds (Metoprolol and its impurities).

  • Positive controls (known mutagens for each strain, with and without metabolic activation).

  • Negative/vehicle control.

  • S9 fraction (from induced rat liver) for metabolic activation.

  • Cofactor solution for S9 mix (e.g., NADP, glucose-6-phosphate).

  • Minimal glucose agar plates.

  • Top agar.

Procedure:

  • Preliminary Cytotoxicity Test: Determine the concentration range of the test compound that is not overly toxic to the bacterial strains.

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Pre-incubation Method:

    • Incubate the test compound, bacterial culture, and S9 mix (or buffer) together in a test tube for a short period (e.g., 20-30 minutes) before adding the top agar and pouring onto plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis Bacterial_Culture Bacterial Strains (e.g., TA98, TA100) Mix_Components Mix: Bacteria + Compound + S9 Mix (or buffer) Bacterial_Culture->Mix_Components Test_Compound Test Compound & Controls Test_Compound->Mix_Components S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix_Components Plate Plate onto Minimal Glucose Agar Mix_Components->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Results Analyze for Mutagenicity Count_Colonies->Analyze_Results

Figure 3: Workflow for the Ames Test.

Signaling Pathways

β1-Adrenergic Receptor Signaling Pathway

Metoprolol and its potentially active impurities exert their primary pharmacological effects by modulating the β1-adrenergic receptor signaling cascade in cardiomyocytes.

  • Ligand Binding: Catecholamines (epinephrine, norepinephrine) or a β-agonist bind to the β1-adrenergic receptor, a Gs-protein coupled receptor.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

  • Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins, including:

    • L-type calcium channels: Increases calcium influx, leading to enhanced myocardial contractility (positive inotropy).

    • Phospholamban: Relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), increasing calcium reuptake into the sarcoplasmic reticulum, which contributes to faster relaxation (lusitropy).

    • Troponin I: Decreases the sensitivity of myofilaments to calcium, also contributing to faster relaxation.

  • Physiological Response: The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol, as a competitive antagonist, blocks the initial ligand binding step, thereby inhibiting this entire downstream cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response Metoprolol Metoprolol / Impurity Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Beta1_AR Activates Gs_Protein Gs Protein Beta1_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx SR_Ca_Uptake ↑ SR Ca2+ Uptake Phospholamban->SR_Ca_Uptake Contractility ↑ Contractility (Inotropy) Ca_Influx->Contractility Heart_Rate ↑ Heart Rate (Chronotropy) SR_Ca_Uptake->Heart_Rate

Figure 4: β1-Adrenergic Receptor Signaling Pathway.

Conclusion

The assessment of the biological activity of Metoprolol impurities is a multifaceted process that is essential for ensuring patient safety. While the major metabolites of Metoprolol have been characterized to have significantly reduced or negligible β1-blocking activity, a significant data gap exists for many of the process-related impurities. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these impurities, encompassing receptor binding, functional activity, and genotoxic potential. Further research is warranted to generate specific quantitative data for all known Metoprolol impurities to fully characterize their pharmacological and toxicological profiles. This will enable a more complete risk assessment and ensure the continued safe and effective use of this important cardiovascular medication.

References

Toxicological Profile of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. This compound is primarily identified as a process-related impurity of the widely used beta-blocker, Metoprolol, and is designated as "Metoprolol EP Impurity D" in the European Pharmacopoeia.[1][2][3][4][5][6][7]

While the synthesis and chemical characterization of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol are documented, dedicated studies on its toxicological properties, such as acute toxicity, genotoxicity, cytotoxicity, carcinogenicity, or reproductive toxicity, do not appear to be available in the public domain. The safety of pharmaceutical products is contingent on the control of impurities, which may arise during synthesis, formulation, or storage.[1][8] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of such impurities in drug substances and products.[8][9][10][11]

Regulatory Context of Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.[9] Specifically, guidelines such as ICH Q3A(R2) for impurities in new drug substances and ICH M7(R1) for the assessment and control of DNA reactive (mutagenic) impurities are critical. These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities. The absence of a public toxicological profile for a specific impurity like 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol suggests that its levels in the final drug product are likely controlled to be below the threshold that would necessitate a full suite of toxicological studies.

For instance, the FDA's review of a Metoprolol Succinate product mentions the control of a genotoxic impurity according to ICH M7 guidance, ensuring its levels are below the limit of quantification in drug substance batches.[12] While this specific impurity is not named, it illustrates the regulatory approach to managing potentially harmful impurities.

Data on Structurally Related Compounds

It is important to note that toxicological data from structurally related but distinct compounds cannot be directly extrapolated to predict the profile of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. While information exists for other propanediol derivatives, such as 3-monochloropropane-1,2-diol (3-MCPD), which is a known food contaminant with carcinogenic and genotoxic properties, the structural differences are significant enough to preclude direct comparison.[13] Similarly, studies on compounds like 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, which has shown anti-inflammatory properties with no acute toxicity in mice, are not directly applicable due to structural variations.[14]

Conclusion

Experimental Workflows in Impurity Analysis

While specific experimental protocols for the toxicological assessment of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol are not available, a general workflow for the identification and quantification of pharmaceutical impurities can be outlined. This typically involves chromatographic techniques to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

G cluster_0 Impurity Profiling Workflow start Drug Substance / Product Sample hplc High-Performance Liquid Chromatography (HPLC) start->hplc Injection detection Detection (e.g., UV, MS, CAD) hplc->detection Separation identification Impurity Identification (e.g., Mass Spectrometry) detection->identification Data Acquisition quantification Impurity Quantification identification->quantification assessment Toxicological Assessment (if above threshold) quantification->assessment Compare to Thresholds end Specification Compliance quantification->end Below Thresholds assessment->end

Caption: A generalized workflow for the analysis and control of pharmaceutical impurities.

References

Technical Guide: Synthesis of Metoprolol Impurity D from 4-(2-methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Metoprolol impurity D, chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, commencing from the starting material 4-(2-methoxyethyl)phenol. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical industry.

Introduction

Metoprolol is a widely prescribed β1-selective adrenergic receptor blocker used in the management of cardiovascular diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Metoprolol impurity D is a known process-related impurity that can form during the synthesis of Metoprolol. This guide details a common and effective two-step synthetic route to obtain this impurity, which is essential for its use as a reference standard in analytical method development, validation, and routine quality control.

Synthetic Pathway Overview

The synthesis of Metoprolol impurity D from 4-(2-methoxyethyl)phenol is a two-step process. The first step involves the etherification of 4-(2-methoxyethyl)phenol with epichlorohydrin to form the key epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The subsequent step is the acid-catalyzed hydrolysis of this epoxide to yield the final product, Metoprolol impurity D.[1][2]

Synthesis_Pathway 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Intermediate_Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane 4-(2-methoxyethyl)phenol->Intermediate_Epoxide Step 1: Etherification (Base, Solvent) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Metoprolol_Impurity_D Metoprolol Impurity D (3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol) Intermediate_Epoxide->Metoprolol_Impurity_D Step 2: Hydrolysis (Acid, Solvent)

Caption: Synthetic pathway for Metoprolol Impurity D.

Experimental Protocols

The following protocols are based on established laboratory procedures.[1][2]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate Epoxide)

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in dimethylformamide (DMF).

  • Add a base such as potassium carbonate or sodium hydroxide to the solution with stirring.

  • To this mixture, add epichlorohydrin and allow the reaction to proceed at room temperature or with gentle heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the excess epichlorohydrin can be removed under reduced pressure.

  • The reaction mixture is then worked up, typically by extraction with an organic solvent like dichloromethane (CH2Cl2).

  • The organic layer is dried and the solvent is evaporated to yield the crude intermediate epoxide as an oil.

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Metoprolol Impurity D)

Materials:

  • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (from Step 1)

  • Sulfuric Acid (H2SO4) or aqueous Sodium Hydroxide (Aq. NaOH)

  • Water or an appropriate solvent

Procedure:

  • The crude intermediate epoxide from Step 1 is dissolved in a suitable solvent.

  • A catalytic amount of dilute sulfuric acid or an aqueous solution of sodium hydroxide is added to the solution.

  • The reaction mixture is stirred at ambient temperature or heated to reflux (e.g., 70°C) for several hours (e.g., 12 hours) to facilitate the hydrolysis of the epoxide ring.[1]

  • The progress of the hydrolysis is monitored by TLC.

  • After the reaction is complete, the mixture is neutralized and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to afford the crude Metoprolol impurity D.

  • The crude product is then purified, typically by column chromatography, to yield the pure impurity.

Quantitative Data

The following table summarizes the reported yields for the synthesis of Metoprolol impurity D.

StepProductReported YieldPurification MethodReference
12-((4-(2-methoxyethyl)phenoxy)methyl)oxirane51%Distillation of excess reagent and extraction[2]
23-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol63%Column Chromatography[2]

Green Chemistry Approach

An alternative, environmentally friendly approach for the synthesis of Metoprolol impurity D utilizes ultrasonic waves as an energy source.[2] This method can be performed at room temperature using water as a solvent, thereby avoiding the use of hazardous reagents and expensive catalysts. This green chemistry approach has been shown to reduce reaction times while achieving high yields and purity.[2]

Green_Chemistry_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis Reactants_1 4-(2-methoxyethyl)phenol + Epichlorohydrin Conditions_1 Ultrasonic Waves Water Solvent Room Temperature Reactants_1->Conditions_1 Intermediate Intermediate Epoxide Conditions_1->Intermediate Conditions_2 H2SO4 (catalytic) Ambient Temperature Intermediate->Conditions_2 Final_Product Metoprolol Impurity D Conditions_2->Final_Product Purification Column Chromatography Final_Product->Purification

Caption: Green chemistry workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of Metoprolol impurity D from 4-(2-methoxyethyl)phenol. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The outlined synthetic route is reliable and can be adapted for the preparation of this impurity as a reference standard, which is crucial for ensuring the quality and safety of Metoprolol drug products. The highlighted green chemistry approach also offers a more sustainable and efficient alternative to traditional synthetic methods.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Detection and Quantification of Metoprolol Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of Metoprolol Impurity D in bulk drug substances. The quality, safety, and efficacy of pharmaceutical products are paramount, making the control of impurities a critical aspect of drug development and manufacturing.[1] Regulatory bodies like the International Council on Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) have established stringent guidelines for impurity profiling.[1][2][3][4] Metoprolol, a widely used beta-blocker for treating cardiovascular conditions, can contain several process-related impurities and degradation products, including Impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.[5][6][7] This method provides a specific, accurate, and precise protocol for quantifying this impurity, aligning with ICH Q3A/B guidelines for controlling impurities in new drug substances and products.[8]

Introduction

Metoprolol is a selective β1 receptor antagonist used in the treatment of hypertension and other heart conditions.[5] During its synthesis or upon storage, various related substances can emerge, which must be monitored to ensure the final product's safety and efficacy.[8][9] Metoprolol Impurity D is a known related substance that requires effective analytical control.[5][10] Traditional methods like Thin-Layer Chromatography (TLC) are often being replaced by more sensitive and quantitative HPLC techniques to meet modern regulatory expectations.[2][11]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method developed for the determination of Metoprolol Impurity D. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[12][13]

Experimental Protocols

Materials and Reagents
  • Metoprolol Succinate Reference Standard (USP or EP grade)

  • Metoprolol Impurity D Certified Reference Material (CRM)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Purified Water (Milli-Q or equivalent)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

Equipment
  • HPLC system with a UV/Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Analytical Balance (5-decimal place).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PVDF or Nylon).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase A 10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min (20% B), 10-40 min (20-60% B), 40-45 min (60% B), 45-50 min (20% B), 50-60 min (20% B)
Flow Rate 1.0 mL/min[12]
Column Temperature 30°C[12]
Detection UV at 225 nm[12]
Injection Volume 10 µL[12]
Run Time 60 minutes[12]
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio.

  • Standard Stock Solution (Metoprolol): Accurately weigh and dissolve 50 mg of Metoprolol Succinate Reference Standard in 50 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Impurity D Stock Solution: Accurately weigh and dissolve 10 mg of Metoprolol Impurity D CRM in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution (for validation): Prepare a test solution of Metoprolol at 800 µg/mL.[12] Spike this solution with the Impurity D Stock Solution to achieve a final impurity concentration of 2.4 µg/mL (0.3% of the API concentration).[12]

Method Validation Protocol

The developed method was validated as per ICH guidelines.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Metoprolol.[13] Samples were subjected to the following stress conditions:

  • Acid Degradation: 0.1 M HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 24 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.[2]

The resulting solutions were diluted and injected into the HPLC system. The peak purity of Metoprolol and Impurity D was assessed using the PDA detector to ensure no co-eluting peaks.

Linearity

Linearity was evaluated by preparing a series of solutions of Impurity D ranging from the Limit of Quantification (LOQ) to 200% of the target concentration (e.g., LOQ, 0.6, 1.2, 2.4, 3.6, 4.8 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

Accuracy was determined by analyzing a sample of Metoprolol spiked with known amounts of Impurity D at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.[12] The percentage recovery was calculated to assess the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the spiked sample solution (0.3% Impurity D) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was duplicated on a different day by a different analyst to assess intermediate precision. The %RSD was calculated across both sets of data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic) The system suitability parameters were checked under each varied condition.

Data Presentation & Results

The following tables summarize the expected performance characteristics of the validated method.

Table 1: System Suitability Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (Impurity D) ≤ 2.0 1.2
Theoretical Plates (Impurity D) ≥ 2000 > 5000
Resolution (Metoprolol & Impurity D) ≥ 2.0 > 3.0

| %RSD for replicate injections | ≤ 2.0% | 0.8% |

Table 2: Linearity and Sensitivity Data for Impurity D

Parameter Result
Linearity Range LOQ - 4.8 µg/mL
Correlation Coefficient (r²) ≥ 0.999[12]
Regression Equation y = 45872x + 1205
LOD ~0.05 µg/mL

| LOQ | ~0.15 µg/mL |

Table 3: Accuracy and Precision Data for Impurity D

Parameter Spike Level Mean Recovery (%) %RSD
Accuracy (n=3) 50% 99.5% 1.1%
100% 101.2% 0.9%
150% 100.8% 1.3%
Precision (Repeatability, n=6) 100% - 0.85%

| Precision (Intermediate, n=12) | 100% | - | 1.42%|

Visualizations

The following diagrams illustrate the workflow and logical structure of the analytical method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Setup cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH) cluster_final Phase 4: Finalization P1 Define Analytical Target Profile (ATP) P2 Procure Standards (Metoprolol, Impurity D) P1->P2 P3 Prepare Reagents & Mobile Phases P2->P3 D1 Initial Scouting (Column, Mobile Phase) P3->D1 D2 Optimization of Chromatographic Conditions D1->D2 D3 System Suitability Parameter Check D2->D3 V1 Specificity (Forced Degradation) D3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ Determination V4->V5 V6 Robustness V5->V6 F1 Compile Validation Data V6->F1 F2 Finalize SOP and Application Note F1->F2

Caption: Workflow for analytical method development and validation.

ValidationLogic cluster_attributes Core Performance Attributes cluster_params Key Parameters center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity center->Sensitivity Robustness Robustness center->Robustness Forced_Deg Forced Degradation Specificity->Forced_Deg r_squared Correlation (r²) Linearity->r_squared Recovery Recovery (%) Accuracy->Recovery RSD %RSD Precision->RSD LOD_LOQ LOD / LOQ Sensitivity->LOD_LOQ Variations Parameter Variation Robustness->Variations

Caption: Logical relationship of validation attributes.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Metoprolol Impurity D. The validation results confirm its suitability for routine quality control analysis of Metoprolol bulk drug substance and for stability studies. This method effectively separates Impurity D from the main API peak and other potential degradants, ensuring reliable impurity profiling in compliance with global regulatory standards.

References

Application Notes and Protocols for GC-MS Analysis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, a known impurity of the beta-blocker Metoprolol[1][2][3], using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential for successful GC-MS analysis. This protocol outlines procedures for sample preparation, derivatization, instrument configuration, and data analysis.

Introduction

3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is a process-related impurity of Metoprolol and its accurate quantification is crucial for ensuring the quality and safety of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] However, direct GC-MS analysis of polar molecules like diols is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column.[5][6][7] To overcome these challenges, a chemical derivatization step is employed to convert the polar hydroxyl groups into less polar, more volatile moieties.[4][5][8][9] This application note describes a robust method for the analysis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol following derivatization.

Experimental Protocols

Sample Preparation and Derivatization

Objective: To prepare the sample and derivatize the analyte to increase its volatility for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.[9]

Reagents and Materials:

  • 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (anhydrous)

  • Sample vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol reference standard and dissolve it in 10 mL of anhydrous pyridine to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with pyridine.

  • Sample Preparation: Dissolve the sample containing 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol in anhydrous pyridine to achieve an expected concentration within the calibration range.

  • Derivatization Reaction:

    • Transfer 100 µL of the standard or sample solution into a clean, dry 2 mL sample vial.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex thoroughly for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

Objective: To establish the optimal GC-MS parameters for the separation and detection of the derivatized analyte.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS)

  • Autosampler

GC Conditions (Starting Point for Method Development):

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Data Presentation

Expected Quantitative Data

The following table summarizes the expected retention time and key mass spectral data for the bis-trimethylsilyl (TMS) derivative of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. These values are predictive and should be confirmed experimentally.

Analyte (as TMS derivative)Expected Retention Time (min)Molecular Ion [M]+ (m/z)Key Fragment Ions (m/z)
3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol-bis(TMS)15 - 20370205, 179, 147, 103, 73

Note: The key fragment ions are hypothetical and based on common fragmentation patterns of TMS-derivatized diols and ethers. The ion at m/z 73 is characteristic of the trimethylsilyl group. The other ions would arise from cleavage of the propanediol backbone and the phenoxy ether linkage.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard Weighing B Dissolution in Pyridine A->B C Addition of BSTFA + 1% TMCS B->C D Heating (70°C, 30 min) C->D E Injection into GC D->E Derivatized Sample F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H Raw Data I Mass Spectrum Analysis H->I J Quantification I->J

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. The described derivatization procedure and instrument conditions offer a solid starting point for method development and validation. This method is suitable for the identification and quantification of this impurity in pharmaceutical samples, contributing to the overall quality control of Metoprolol-containing drug products. Researchers and scientists are encouraged to optimize the provided parameters for their specific instrumentation and sample matrices.

References

Application Notes & Protocols: Validation of Analytical Methods for Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2][3] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Therefore, robust and validated analytical methods are essential for the identification and quantification of impurities in Metoprolol drug substances and products. This document provides detailed application notes and protocols for the validation of an analytical method for Metoprolol impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and effective technique for analyzing Metoprolol and its impurities is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[6][7] This method offers high resolution and sensitivity for separating the main component from its related substances.

Method Validation Protocol

The validation of the analytical method is performed to ensure that it is suitable for its intended purpose.[4] The key validation parameters to be evaluated are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_reporting Reporting prep_std Prepare Standard Solutions (Metoprolol & Impurities) hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions (Drug Substance/Product) prep_sample->hplc_analysis prep_placebo Prepare Placebo Solution specificity Specificity/ Forced Degradation prep_placebo->specificity data_acquisition Data Acquisition & Processing specificity->data_acquisition linearity Linearity & Range linearity->data_acquisition accuracy Accuracy accuracy->data_acquisition precision Precision precision->data_acquisition lod_loq LOD & LOQ lod_loq->data_acquisition robustness Robustness robustness->data_acquisition system_suitability System Suitability system_suitability->data_acquisition hplc_analysis->data_acquisition data_evaluation Evaluate Data vs. Acceptance Criteria data_acquisition->data_evaluation validation_report Generate Validation Report data_evaluation->validation_report

Caption: Workflow for the validation of an analytical method for Metoprolol impurities.

Chromatographic Conditions

A stability-indicating HPLC method can be developed and validated for the simultaneous estimation of Metoprolol and its impurities.[7] The following chromatographic conditions are a representative example:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic elution with a mixture of a buffer solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7]
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 274 nm[8]
Injection Volume 10 µL
Column Temperature 30°C

Detailed Experimental Protocols

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

Protocol:

  • Interference from Placebo: Prepare and analyze a placebo solution to ensure that no excipient peaks interfere with the analyte or impurity peaks.

  • Peak Purity/Resolution: Analyze a solution containing Metoprolol and all known impurities to demonstrate that all components are well-separated from each other. The resolution between adjacent peaks should be greater than 1.5.

  • Forced Degradation Studies: Subject the Metoprolol drug substance to various stress conditions to induce degradation.[7][8] This helps to demonstrate that the method can separate the drug from its degradation products.

    • Acid Hydrolysis: Reflux in 0.1M HCl.[1]

    • Base Hydrolysis: Reflux in 0.1M NaOH.[1]

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C for 2 days).

    • Photolytic Degradation: Expose the drug solution to UV light.[6]

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.[4]

Protocol:

  • Prepare a series of at least five solutions of Metoprolol and each specified impurity at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification level for each impurity.

  • Inject each solution in triplicate and record the peak areas.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Metoprolol Impurity ALOQ - 3.0≥ 0.999
Metoprolol Impurity BLOQ - 3.0≥ 0.999
Metoprolol Impurity CLOQ - 3.0≥ 0.999
Metoprolol Impurity DLOQ - 3.0≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[4]

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 200% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each impurity.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

ImpuritySpiked LevelMean Recovery (%)%RSD
Metoprolol Impurity A50%98.5 - 101.5≤ 2.0
100%99.0 - 101.0≤ 2.0
200%98.0 - 102.0≤ 2.0
Metoprolol Impurity B50%97.5 - 102.5≤ 2.0
100%98.0 - 102.0≤ 2.0
200%97.0 - 103.0≤ 2.0
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the drug product spiked with impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of each impurity should not be more than 15%.

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
Metoprolol Impurity A≤ 5.0≤ 10.0
Metoprolol Impurity B≤ 5.0≤ 10.0
Metoprolol Impurity C≤ 5.0≤ 10.0
Metoprolol Impurity D≤ 5.0≤ 10.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio.

  • LOD: A signal-to-noise ratio of 3:1 is generally accepted.

  • LOQ: A signal-to-noise ratio of 10:1 is generally accepted.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

ParameterMetoprolol Impurity A (µg/mL)Metoprolol Impurity B (µg/mL)
LOD0.050.06
LOQ0.150.18
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the buffer (± 0.2 units)

  • Analyze the system suitability solution under each of the modified conditions.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Protocol:

  • Before starting the analysis, inject a system suitability solution (containing Metoprolol and known impurities) five or six times.

  • Calculate the system suitability parameters.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs) between peaks> 1.5
%RSD of peak areas≤ 2.0%[2]

Logical Relationship for Impurity Identification

G start Unknown Peak Detected in Chromatogram check_rt Compare Retention Time (RT) with Known Impurity Standards start->check_rt rt_match RT Matches a Known Impurity? check_rt->rt_match identify_known Identify as Known Impurity rt_match->identify_known Yes rt_no_match RT Does Not Match rt_match->rt_no_match No quantify Quantify using Reference Standard identify_known->quantify report Report as Identified Impurity quantify->report characterize Characterize Structure (e.g., LC-MS, NMR) rt_no_match->characterize identify_new Identify as New Impurity characterize->identify_new report_new Report as Unidentified or New Impurity identify_new->report_new

Caption: Decision tree for the identification of impurities in Metoprolol analysis.

The described HPLC method and validation protocol provide a comprehensive framework for the reliable determination of impurities in Metoprolol. Adherence to these guidelines ensures that the analytical method is robust, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory submissions.

References

Reference Standard Application Notes and Protocols: 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the reference standard 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, a known impurity of the beta-blocker Metoprolol.

Introduction

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is recognized in the European Pharmacopoeia as Metoprolol EP Impurity D[1][2][3]. As a critical reference standard, it is essential for the accurate identification and quantification of this impurity in Metoprolol drug substances and finished products, ensuring their quality, safety, and efficacy[4][5]. The presence of impurities in pharmaceutical products can impact their stability and biological safety[4]. This document outlines the chemical properties, analytical applications, and relevant biological context for this reference standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reference standard is provided in the table below.

PropertyValueReference
Synonyms Metoprolol EP Impurity D, (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[3]
CAS Number 62572-90-1[1]
Molecular Formula C₁₂H₁₈O₄[1][3]
Molecular Weight 226.27 g/mol [1][3]
Appearance Pale yellow oil or off-white solid[6][7]
Storage Store at 2-8°C or -20°C for long-term stability[7][8]

Application: Quality Control of Metoprolol

The primary application of this reference standard is in the quality control of Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions[4]. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities in pharmaceutical products[9][10]. This reference standard is used for:

  • Impurity Profiling: Identifying and quantifying Metoprolol EP Impurity D in bulk drug substances and finished pharmaceutical products.

  • Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Metoprolol and its related substances.

  • Stability Studies: Assessing the degradation pathways of Metoprolol under various stress conditions (e.g., acid, base, oxidation, heat, light) to understand impurity formation[11].

Experimental Protocols

This protocol is a representative method based on information from the European Pharmacopoeia and other validated methods for Metoprolol impurity analysis[10][11]. Researchers should validate the method for their specific instrumentation and laboratory conditions.

Objective: To quantify the amount of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol EP Impurity D) in a Metoprolol drug substance.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reference Standard: 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

  • Metoprolol Tartrate or Succinate Reference Standard

  • Metoprolol drug substance sample

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Water (HPLC grade)

  • Triethylamine

  • Glacial Acetic Acid

  • Phosphoric Acid

Chromatographic Conditions:

ParameterCondition
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm
Mobile Phase A mixture of acetonitrile and an aqueous buffer. A common mobile phase consists of a buffer of ammonium acetate in water with triethylamine, glacial acetic acid, and phosphoric acid, mixed with acetonitrile[10]. A gradient elution may be employed for optimal separation[11].
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 223 nm or 280 nm[10]
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of the 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Metoprolol drug substance in the mobile phase to obtain a specified concentration (e.g., 0.5 mg/mL)[11].

  • System Suitability:

    • Inject a system suitability solution containing Metoprolol and its known impurities to ensure adequate resolution and performance of the chromatographic system. The resolution between critical pairs of peaks should be monitored[10].

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of Metoprolol EP Impurity D in the sample using the peak area of the impurity in the sample chromatogram and the peak area of the reference standard in the standard chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data_proc 3. Data Processing prep Preparation analysis HPLC Analysis data_proc Data Processing std_prep Standard Solution (Impurity D Ref Std) injection Inject Solutions std_prep->injection smp_prep Sample Solution (Metoprolol Substance) smp_prep->injection ss_prep System Suitability Solution ss_prep->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_int Peak Integration chrom_acq->peak_int quant Quantification of Impurity D peak_int->quant report Reporting quant->report

Caption: Workflow for the HPLC analysis of Metoprolol EP Impurity D.

Biological Context: Metoprolol's Mechanism of Action

While the specific biological activity of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- has not been extensively documented, its parent compound, Metoprolol, is a well-characterized beta-1 selective adrenergic antagonist[4][12]. Understanding the mechanism of action of Metoprolol provides a crucial biological context for researchers working with this impurity.

Metoprolol primarily targets beta-1 adrenergic receptors in the heart. The binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors activates a G-protein signaling cascade, leading to increased heart rate, contractility, and cardiac output. Metoprolol competitively blocks this interaction, thereby reducing the effects of catecholamines on the heart.

Simplified Signaling Pathway of Metoprolol Action

Metoprolol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Norepinephrine, Epinephrine) B1AR Beta-1 Adrenergic Receptor (β1-AR) Catecholamines->B1AR Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks G_Protein G-Protein (Gs) B1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

References

Application Notes and Protocols for the Use of Metoprolol Impurity D in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a widely used beta-blocker for treating cardiovascular diseases, undergoes rigorous quality control to ensure its safety and efficacy.[1][2] A critical aspect of this process is the identification and quantification of impurities that may arise during synthesis or storage.[3] Metoprolol Impurity D, chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, is a process-related impurity that must be monitored to comply with regulatory standards.[4][5]

These application notes provide detailed protocols for the use of Metoprolol Impurity D as a reference standard in the quality control of Metoprolol drug substances and products. The protocols are based on established analytical methodologies and pharmacopoeial guidelines.

Regulatory Context and Acceptance Criteria

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for impurities in active pharmaceutical ingredients (APIs) and finished products.[6][7] These limits are crucial for ensuring patient safety.

PharmacopoeiaProductImpurity Specification
European Pharmacopoeia (EP) Metoprolol SuccinateAny single impurity: ≤ 0.1% Total impurities: ≤ 0.5%[6]
United States Pharmacopeia (USP) Metoprolol TartrateTotal impurities: ≤ 1.0% (by TLC)[7][8]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Metoprolol and its impurities.[9][10] The choice of method depends on the specific requirements of the analysis, including the type of sample and the desired sensitivity.

Reversed-Phase HPLC (RP-HPLC) Method

This method is widely used for the routine analysis of Metoprolol and its related substances.

Protocol 1: Gradient RP-HPLC Method for Metoprolol Impurity D [9]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.[9]

  • Sample Preparation:

    • Test Solution: Accurately weigh and dissolve the Metoprolol Tartrate sample in the mobile phase to a final concentration of 0.5 mg/mL.[9]

    • Reference Standard Solution (Impurity D): Accurately weigh and dissolve Metoprolol Impurity D reference standard in the diluent to a concentration of 50 ppm. This can be further diluted as needed.[11]

  • Chromatographic Conditions:

ParameterCondition
Column Agilent Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm[9]
Mobile Phase A 10 mM Ammonium acetate in water[9]
Mobile Phase B Acetonitrile[9]
Gradient 0 min: 10% B, 5 min: 50% B[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 30 °C[9]
Detection Wavelength 280 nm[9]
Injection Volume 2 µL[9]

Data Presentation: Method Validation Summary (RP-HPLC)

Validation ParameterResult
Linearity (r²) > 0.999[10]
Accuracy (% Recovery) 85% to 115% (from LOQ to 300% of target concentration)[10]
Precision (% RSD) < 15% (for replicate injections)[10]
Limit of Detection (LOD) Method specific, typically in the low ng range on column.[12]
Limit of Quantification (LOQ) Method specific, typically in the low ng range on column.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Method

The HILIC method is particularly useful for separating polar compounds, including certain Metoprolol impurities that are not well-retained by traditional reversed-phase columns.[12]

Protocol 2: Isocratic HILIC Method for Metoprolol Impurities [12]

  • Instrumentation: A UHPLC system with a Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD) is recommended for comprehensive impurity profiling.[12]

  • Sample Preparation: Prepare test and reference solutions in a suitable diluent, typically a mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterCondition
Column Thermo Scientific™ Acclaim™ Trinity™ P2, mixed-mode HILIC/SAX/WAX[12]
Mobile Phase Isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)[12]
Flow Rate Optimized for the specific column and system
Column Temperature Ambient or controlled
Detection DAD (e.g., 280 nm) and CAD[12]
Injection Volume Optimized for sensitivity

Data Presentation: Detection Limits (HILIC with CAD) [12]

CompoundLimit of Detection (LOD) (on column)
Metoprolol2.5 ng
Impurity A2.5 ng
Impurity M10 ng
Impurity N25 ng

Experimental Workflows and Diagrams

Quality Control Workflow for Metoprolol Impurity D

The following diagram illustrates the typical workflow for the quality control analysis of Metoprolol Impurity D in a pharmaceutical setting.

QC_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Reference Standard Preparation cluster_3 HPLC Analysis cluster_4 Data Processing and Reporting Sample_Receipt Receive Metoprolol API or Product Sample Sample_Login Log Sample and Assign Tracking ID Sample_Receipt->Sample_Login Weigh_Sample Accurately Weigh Sample Sample_Login->Weigh_Sample Dissolve_Sample Dissolve in Appropriate Diluent Weigh_Sample->Dissolve_Sample Filter_Sample Filter Solution (e.g., 0.45 µm) Dissolve_Sample->Filter_Sample Inject_Samples Inject Blank, Reference, and Test Solutions Filter_Sample->Inject_Samples Weigh_Ref_Std Weigh Metoprolol Impurity D Ref. Std. Prepare_Stock Prepare Stock Solution Weigh_Ref_Std->Prepare_Stock Prepare_Working Prepare Working Standard Dilutions Prepare_Stock->Prepare_Working Prepare_Working->Inject_Samples System_Suitability Perform System Suitability Test System_Suitability->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks and Calculate Concentrations Acquire_Data->Integrate_Peaks Compare_Results Compare Results with Acceptance Criteria Integrate_Peaks->Compare_Results Generate_Report Generate Certificate of Analysis (CoA) Compare_Results->Generate_Report Synthesis_Pathway Starting_Material 4-(2-methoxyethyl)phenol + Epichlorohydrin Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Starting_Material->Intermediate Step 1: Epoxidation Final_Product Metoprolol Impurity D (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol) Intermediate->Final_Product Step 2: Hydrolysis Step1_Reagents KOH Step1_Reagents->Starting_Material Step2_Reagents H2SO4 (aq) Step2_Reagents->Intermediate

References

Application Notes and Protocols for Forced Degradation Studies of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting forced degradation studies on Metoprolol. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies are instrumental in elucidating the degradation pathways and intrinsic stability of a drug substance, and for developing stability-indicating analytical methods.

Metoprolol is a beta-1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular diseases. Understanding its stability profile under various stress conditions is essential for ensuring its quality, safety, and efficacy in pharmaceutical formulations.

Overview of Forced Degradation

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. The primary objective is to generate degradation products to a level of 5-20%, which helps in understanding the degradation pathways and in the development and validation of stability-indicating methods. The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.[1][2][3]

Experimental Workflow

The overall workflow for the forced degradation study of Metoprolol is depicted in the diagram below. This process begins with the preparation of the Metoprolol stock solution, followed by subjecting aliquots to various stress conditions. The stressed samples are then prepared for analysis, typically by High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Metoprolol Stock Solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Degradation stock_solution->thermal photo Photolytic Degradation stock_solution->photo sample_prep Sample Neutralization & Dilution acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Characterization hplc->data_analysis

Caption: Experimental workflow for the forced degradation study of Metoprolol.

Experimental Protocols

The following protocols are based on established methods for the forced degradation of Metoprolol.[1][2][3][4] It is recommended to perform these studies on a solution of Metoprolol at a concentration of approximately 1 mg/mL.

3.1. Materials and Reagents

  • Metoprolol (Succinate or Tartrate salt)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • HPLC grade water

  • Sodium Dihydrogen Phosphate, analytical grade

  • Orthophosphoric Acid, analytical grade

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Water bath or heating block

  • Photostability chamber

  • Volumetric flasks and pipettes

3.3. Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation of Metoprolol. These conditions are designed to achieve a target degradation of 5-20%. The duration and temperature may need to be adjusted based on preliminary experiments.

Stress ConditionStress AgentConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 2 M60°C - 80°C1 - 4 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 5 M60°C1 - 4 hours
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temp / 60°C1 - 4 hours
Thermal Degradation HeatN/A60°C - 80°C24 hours
Photolytic Degradation UV & Visible LightN/ARoom TempAs per ICH Q1B

3.4. Detailed Protocols

3.4.1. Preparation of Metoprolol Stock Solution (1 mg/mL) Accurately weigh 50 mg of Metoprolol and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).

3.4.2. Acid Hydrolysis

  • Transfer 5 mL of the Metoprolol stock solution to a suitable container.

  • Add 5 mL of 2 M HCl.[3]

  • Heat the solution at 60°C for 1 hour.[3]

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 2 M NaOH.[3]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.4.3. Base Hydrolysis

  • Transfer 5 mL of the Metoprolol stock solution to a suitable container.

  • Add 5 mL of 2 M NaOH.

  • Heat the solution at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 2 M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.4.4. Oxidative Degradation

  • Transfer 5 mL of the Metoprolol stock solution to a suitable container.

  • Add 5 mL of 10% H₂O₂.[3]

  • Keep the solution at room temperature (or heat at 60°C) for 1 hour.[3]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.4.5. Thermal Degradation

  • Transfer Metoprolol powder to a watch glass and keep it in an oven maintained at 60°C for 24 hours.[3]

  • Alternatively, reflux a solution of Metoprolol at 60°C for 60 minutes.[2]

  • After the specified time, dissolve the powder (or cool the solution) and dilute to a suitable concentration for HPLC analysis.

3.4.6. Photolytic Degradation

  • Expose the Metoprolol drug substance (solid state) and a solution of Metoprolol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3]

  • A control sample should be protected from light.

  • After exposure, prepare solutions of the solid sample and dilute the exposed solution to a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating Metoprolol from its degradation products. The following is a typical HPLC method that can be used as a starting point and optimized as needed.

4.1. HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate Buffer (pH 3.0)[3]B: Acetonitrile[3]
Gradient Program Time (min) / %B: 0/22, 4/45, 6/45, 18/22, 20/22[3]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[3]
Detection Wavelength 222 nm[3] or 274 nm[2]
Injection Volume 20 µL

4.2. Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of Metoprolol degraded, and the number and relative amounts of degradation products formed.

Stress Condition% Degradation of MetoprololNumber of Major Degradation ProductsRetention Times of Degradants (min)
Acid Hydrolysis Report ValueReport ValueReport Values
Base Hydrolysis Report ValueReport ValueReport Values
Oxidative Degradation Report ValueReport ValueReport Values
Thermal Degradation Report ValueReport ValueReport Values
Photolytic Degradation Report ValueReport ValueReport Values

Degradation Pathways

The degradation of Metoprolol primarily occurs through hydrolysis and oxidation. The ether linkage is susceptible to cleavage under hydrolytic (both acidic and alkaline) conditions.[2] The N-isopropylamino group may undergo oxidation.[2] Photolytic degradation can lead to N-dealkylation.[2] The following diagram illustrates a simplified potential degradation pathway.

Degradation_Pathway Metoprolol Metoprolol Hydrolysis_DP Hydrolytic Degradation Products (e.g., cleavage of ether linkage) Metoprolol->Hydrolysis_DP Acid/Base Hydrolysis Oxidative_DP Oxidative Degradation Products (e.g., N-dealkylation) Metoprolol->Oxidative_DP Oxidation Photolytic_DP Photolytic Degradation Products Metoprolol->Photolytic_DP Photolysis

References

Application Notes and Protocols for Impurity Profiling of Metoprolol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol succinate is a widely prescribed beta-1-selective adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and heart failure.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication.[3] Impurity profiling involves the identification, quantification, and characterization of these unwanted chemicals. This document provides detailed application notes and protocols for the comprehensive impurity profiling of Metoprolol succinate, drawing from pharmacopeial standards and validated analytical methodologies.

Common Impurities of Metoprolol Succinate

Several related substances and potential degradation products have been identified for Metoprolol succinate. Pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities.[4][5] These include process-related impurities from the synthesis of Metoprolol and degradation products that can form during storage or under stress conditions.

A list of some known impurities is provided below:

  • Metoprolol Related Compound A (Impurity A): 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[5][6]

  • Metoprolol Related Compound B: 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

  • Metoprolol Related Compound C: 1-(Isopropylamino)-3-[2-(2-methoxyethyl)phenoxy]propan-2-ol[4][5]

  • Metoprolol Related Compound D: 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol[4][7]

  • Metoprolol Impurity E: (±)-1-(tert-butylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol[8]

  • Metoprolol Impurity F: 1,1'-[(1-methylethyl)imino]bis[3-[4-(2-methoxyethyl)phenoxy]propan-2-ol][7]

  • Metoprolol Impurity H: 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[8]

  • Metoprolol Impurity M (Dihydrochloride Salt): (RS)-3-(isopropylamino)propane-1,2-diol dihydrochloride[8]

  • Metoprolol Impurity N: (RS)-1-amino-3-(isopropylamino)propan-2-ol[3][9]

  • N-Desisopropyl Metoprolol: 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[10]

Analytical Methodologies

The primary analytical technique for the determination of Metoprolol succinate and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13] More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offer higher sensitivity and specificity, particularly for structure elucidation.[14][15][16] For non-chromophoric impurities, methods like Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) have been developed.[3][17]

Experimental Workflow for Impurity Profiling

The general workflow for impurity profiling of Metoprolol succinate involves sample preparation, chromatographic separation, detection, and data analysis.

Impurity Profiling Workflow Figure 1: General Workflow for Metoprolol Succinate Impurity Profiling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep Weighing and Dissolution of Metoprolol Succinate Sample dilution Dilution with Mobile Phase/Diluent prep->dilution injection Injection into HPLC/UHPLC System dilution->injection separation Separation on a Reverse-Phase Column (e.g., C18) injection->separation detection Detection (UV, MS, or CAD) separation->detection integration Peak Integration and Identification detection->integration quantification Quantification of Impurities integration->quantification reporting Reporting Results and Comparison with Specification Limits quantification->reporting

Caption: General Workflow for Metoprolol Succinate Impurity Profiling.

Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating HPLC method for the determination of Metoprolol succinate.[11][18]

Objective: To separate and quantify Metoprolol succinate from its potential degradation products and process-related impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[11]

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Waters X-Terra RP18 (150mm x 4.6 mm, 5 µm)[11] or equivalent C18 column.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 4.0) in a ratio of 60:40 v/v.[12] (Note: Gradient elution may be required for complex separations).[18]
Flow Rate 1.0 mL/min.[12]
Detection UV at 224 nm or 240 nm.[11][18]
Injection Volume 10 µL or 20 µL.[4][18]
Column Temperature Ambient or controlled (e.g., 30 °C).

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile. Filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Metoprolol Succinate Reference Standard (RS) in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Metoprolol succinate sample in the mobile phase to obtain a similar concentration to the standard solution.[11]

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities if available.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to Metoprolol and its impurities based on their retention times relative to the main peak.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area_impurity / Area_total) * 100

    Where Area_impurity is the peak area of the individual impurity and Area_total is the sum of all peak areas. For quantification against a reference standard, use the formula provided in the USP monograph.[4]

System Suitability:

  • Tailing Factor: The tailing factor for the Metoprolol peak should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Metoprolol peak should not be less than 2000.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[11][18]

Objective: To generate degradation products of Metoprolol succinate under various stress conditions.

Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Reflux the drug solution in 0.1 N HCl at 80°C for a specified period (e.g., 1-2 hours). Neutralize the solution before injection.[18]
Base Hydrolysis Reflux the drug solution in 0.1 N NaOH at 80°C for a specified period (e.g., 3 hours). Neutralize the solution before injection.[18]
Oxidative Degradation Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a specified period.[19]
Thermal Degradation Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a specified period.
Photolytic Degradation Expose the drug solution to UV light (e.g., 254 nm) for a specified period.[5]

Procedure:

  • Prepare separate samples of Metoprolol succinate for each stress condition.

  • After exposure to the stress condition, dilute the samples appropriately with the mobile phase.

  • Analyze the stressed samples using the validated HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Logical Flow for Forced Degradation Studies

Forced Degradation Workflow Figure 2: Logical Flow for Forced Degradation Studies cluster_stress Application of Stress Conditions start Metoprolol Succinate Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analysis Analysis of Stressed Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Degradation Profile and Peak Purity analysis->evaluation report Report Generation evaluation->report

Caption: Logical Flow for Forced Degradation Studies.

Data Presentation

The quantitative results from the impurity profiling should be summarized in a clear and concise table for easy comparison and interpretation.

Table 1: Summary of Impurities in a Metoprolol Succinate Batch

Impurity Name/CodeRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)Result (%)
Metoprolole.g., 5.81.00--
Impurity Ae.g., 4.1e.g., 0.7≤ 0.1e.g., 0.05
Impurity Ce.g., 1.7e.g., 0.3≤ 0.1e.g., < 0.03
Any Unspecified Impuritye.g., 7.2e.g., 1.24≤ 0.1e.g., 0.08
Total Impurities --≤ 0.5 e.g., 0.13

Note: Retention times and relative retention times are examples and will vary depending on the specific chromatographic conditions used.[5][12] The United States Pharmacopeia specifies a limit of not more than 0.1% for any single impurity and not more than 0.5% for total impurities.[4]

Conclusion

A robust and well-validated impurity profiling method is paramount for ensuring the quality, safety, and efficacy of Metoprolol succinate. The protocols and information provided in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to establish and execute effective impurity control strategies. Adherence to pharmacopeial guidelines and the implementation of stability-indicating analytical methods are essential for regulatory compliance and the production of high-quality pharmaceutical products.

References

Application Notes and Protocols for the Chromatographic Separation of Metoprolol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Metoprolol and its related impurities. The methodologies outlined are based on established and validated techniques, offering robust solutions for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Metoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases.[1] Ensuring the purity and quality of Metoprolol drug substances and products is critical for its safety and efficacy. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for separating and quantifying Metoprolol from its process-related impurities and degradation products.[2] This document details several chromatographic methods suitable for this purpose.

Method 1: Reversed-Phase HPLC for Metoprolol and Chromophoric Impurities

This method is suitable for the simultaneous determination of Metoprolol and its known impurities that possess a UV chromophore.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: ACE 5 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid):Methanol (95:5 v/v).

  • Mobile Phase B: Methanol:Acetonitrile (55:45 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    15 80 20
    35 40 60
    50 20 80
    55 100 0

    | 60 | 100 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Metoprolol Succinate (0.8 mg/mL) and its impurities in a suitable diluent. Further dilute to achieve a working concentration.

  • Test Solution: Accurately weigh a portion of the sample equivalent to 80 mg of Metoprolol and dissolve in 70 mL of diluent. Sonicate for 30 minutes and make up the volume to 100 mL. Filter the solution through a 0.45 µm PVDF filter.

Data Presentation
CompoundRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)
Metoprolol Succinate~5.38[3]4-40>0.999
Impurity AVariesLOQ - 300% of target>0.999
Impurity BVariesLOQ - 300% of target>0.999
Impurity CVariesLOQ - 300% of target>0.999
Impurity DVariesLOQ - 300% of target>0.999

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Workflow for RP-HPLC analysis of Metoprolol.

Method 2: Hydrophilic Interaction Chromatography (HILIC) for Non-Chromophoric Impurities

Certain impurities of Metoprolol, such as impurities M and N, lack a UV chromophore, making their detection by conventional UV-based HPLC challenging.[4] A HILIC method coupled with a Charged Aerosol Detector (CAD) provides a solution for the analysis of these non-aromatic compounds.[4]

Experimental Protocol

1. Instrumentation:

  • UHPLC or HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD). A Diode Array Detector (DAD) can be used in series for chromophoric compounds.[4]

2. Chromatographic Conditions:

  • Column: Acclaim™ Trinity™ P2 mixed-mode column (3 µm, 100 x 2.1 mm) or equivalent.[4]

  • Mobile Phase: Isocratic elution with a mixture of 100 mM Ammonium Formate (pH 3.0) and Acetonitrile. The exact ratio should be optimized for best separation. A typical starting point is 10:90 (v/v) aqueous to organic.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: Charged Aerosol Detector (CAD).[4]

3. Sample Preparation:

  • Prepare standard and sample solutions in a mixture of acetonitrile and water to ensure compatibility with the mobile phase.

Data Presentation
CompoundDetection MethodLimit of Detection (LOD) (ng on column)
MetoprololCAD2.5[4]
Impurity ACAD2.5[4]
Impurity MCAD10[4]
Impurity NCAD25[4]

Experimental Workflow

cluster_prep Sample Preparation cluster_hilic HILIC Analysis cluster_data Data Analysis Prep Prepare Sample in ACN/Water Inject Inject into UHPLC Prep->Inject Separate HILIC Separation Inject->Separate Detect CAD Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Impurities Analyze->Quantify

Caption: Workflow for HILIC-CAD analysis of Metoprolol.

Forced Degradation and Stability Indicating Studies

Forced degradation studies are crucial to demonstrate the specificity of an analytical method and to identify potential degradation products that may arise during the shelf life of a drug product.[5][6]

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the drug substance or product with 0.1 M HCl at 60°C for a specified period (e.g., 1 hour).[6] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug substance or product with 0.1 M NaOH at 60°C for a specified period.[6] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug substance or product with 3-30% hydrogen peroxide at room temperature.[5]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C for 24 hours).[6]

  • Photolytic Degradation: Expose the drug substance or product to UV light (e.g., 254 nm).[2]

Following exposure to stress conditions, the samples should be analyzed using a validated stability-indicating method, such as the RP-HPLC method described in Method 1. The method should be able to separate the main peak of Metoprolol from all degradation products.[5]

Logical Relationship of Forced Degradation Studies

cluster_stress Forced Degradation Stress Conditions Metoprolol Metoprolol Drug Substance/Product Acid Acid Hydrolysis Metoprolol->Acid Base Base Hydrolysis Metoprolol->Base Oxidation Oxidation Metoprolol->Oxidation Thermal Thermal Stress Metoprolol->Thermal Photolytic Photolytic Stress Metoprolol->Photolytic Analysis Analysis by Stability-Indicating Chromatographic Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Separation of Metoprolol from Degradation Products Analysis->Results

Caption: Forced degradation study workflow.

Conclusion

The selection of an appropriate chromatographic method for the analysis of Metoprolol and its impurities depends on the specific impurities of interest and the analytical instrumentation available. The protocols provided herein offer robust starting points for method development and validation, ensuring the quality and safety of Metoprolol-containing pharmaceutical products. It is essential to validate any chosen method according to ICH guidelines to ensure its suitability for its intended purpose.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of Metoprolol, a widely used beta-blocker, and its related compounds. Detailed protocols for synthesis and analysis are provided to support research, development, and quality control activities in the pharmaceutical industry.

Introduction

Metoprolol, chemically known as 1-[4-(2-Methoxyethyl) phenoxy]-3-[(propan-2-yl) amino]propan-2-ol, is a cardioselective β1-adrenergic receptor blocker.[1] It is extensively used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[2] The synthesis of Metoprolol and the characterization of its related compounds, including impurities and metabolites, are critical aspects of pharmaceutical development to ensure the safety and efficacy of the final drug product.[3] Impurity profiling is essential for regulatory compliance and is guided by international standards like the ICH guidelines.[3]

Synthesis of Metoprolol

The most common synthetic route to Metoprolol involves a two-step process starting from 4-(2-methoxyethyl)phenol.[4]

  • Epoxidation: The first step is the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, typically epichlorohydrin, in the presence of a base to form the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[4]

  • Amination: The second step involves the ring-opening of the formed epoxide intermediate with isopropylamine to yield Metoprolol.[4]

This synthetic pathway can be adapted to produce enantiomerically pure Metoprolol, for instance, by utilizing chiral epichlorohydrin.[5]

Synthesis of Metoprolol Related Compounds and Impurities

During the synthesis of Metoprolol, several related compounds and impurities can be formed. These can arise from the starting materials, intermediates, or degradation of the final product.[1][6] Common impurities include Metoprolol Impurity A, D, and F, which can be synthesized through variations of the main synthetic route or specific reactions like epoxide ring-opening, Fischer esterification, or dimerization.[1] Another known impurity is formed through a Maillard reaction between Metoprolol and lactose, an excipient used in tablet formulations.[7]

Characterization of Metoprolol and Related Compounds

A variety of analytical techniques are employed to characterize Metoprolol and its related compounds to determine their identity, purity, and quantity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of Metoprolol and its impurities.[8] Reversed-phase HPLC (RP-HPLC) with UV detection is commonly used for routine quality control.[9][10] Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) can be employed for the analysis of non-chromophoric impurities.[11]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of Metoprolol and its degradation products.[12] High-resolution mass spectrometry provides accurate mass measurements, aiding in the confirmation of elemental compositions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the definitive structural confirmation of Metoprolol and its related compounds.[13] Both ¹H and ¹³C NMR, along with 2D correlation techniques, are used to assign the chemical structure.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a valuable tool for identification and characterization.[13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for the quantitative analysis of Metoprolol, typically in the range of 220-280 nm.[9]

Data Presentation

The following tables summarize key quantitative data for the analysis of Metoprolol and some of its related compounds.

Table 1: HPLC Parameters for Metoprolol Analysis

ParameterMethod 1Method 2Method 3
Column Water Spherisorb® (5µm, 4.6 x 250mm)[9]Agilent Eclipse XBD-C18 (5 µm, 150 mm × 4.6 mm)[10]Reversed phase C18
Mobile Phase Acetonitrile: Orthophosphoric acid: Water (pH 3.0)[9]Acetonitrile: 10 mM KH₂PO₄ (70:30 v/v, pH 2.75)[10]Methanol: Water (70:30)
Flow Rate 2.0 mL/min[9]0.6 mL/min[10]Not Specified
Detection UV at 224 nm[9]UV at 225 nm[10]UV at 215 nm
Retention Time Not Specified~3 min[10]5.3 min

Table 2: Characterization Data for Selected Metoprolol Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
MetoprololC₁₅H₂₅NO₃[14]267.36[14]¹H NMR, ¹³C NMR, MS, and IR data are well-established.[13]
Metoprolol Related Compound AC₁₄H₂₃NO₃[15]253.34[15]Available as a pharmaceutical secondary standard.
Metoprolol Related Compound BC₁₂H₁₇ClO₃[16]244.71[16]Characterized reference material.[16]
Metoprolol Degradation Product (DP2)C₉H₁₂O₂153 (m/z)[12]Identified as impurity B in European Pharmacopoeia.[12]
Metoprolol Degradation Product (DP14)C₁₂H₁₈NO₃236 (m/z)[12]Matched with impurity I.[12]

Experimental Protocols

Protocol 1: Synthesis of Metoprolol

This protocol describes a general laboratory-scale synthesis of Metoprolol.

Materials:

  • 4-(2-Methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium Hydroxide or Potassium Hydroxide[4]

  • Isopropylamine[4]

  • Methanol (optional solvent)[4]

  • Deionized Water

  • Dichloromethane (for extraction)

Equipment:

  • Reaction vessel with stirrer, heating, and cooling capabilities

  • Pressure-rated vessel (for amination step if heated)

  • Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane [4]

  • Prepare a solution of sodium hydroxide or potassium hydroxide in deionized water in a reaction vessel, maintaining the temperature below 30°C.

  • Add 4-(2-methoxyethyl)phenol to the basic solution and stir.

  • Slowly add epichlorohydrin to the mixture.

  • Heat the reaction mixture to approximately 35±2°C and maintain for about 6 hours.

  • After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.

Step 2: Synthesis of Metoprolol [4]

  • Transfer the crude epoxide intermediate to a suitable reaction vessel.

  • Add isopropylamine to the vessel. Methanol can be used as a solvent if necessary.

  • If heating above the boiling point of isopropylamine, ensure the reaction vessel is pressure-rated.

  • Stir the reaction mixture at a suitable temperature (e.g., 50-55°C in the absence of a solvent) until the reaction is complete, as monitored by an appropriate technique like TLC or HPLC.[17]

  • After completion, remove any excess isopropylamine and solvent under reduced pressure.

  • The crude Metoprolol can then be purified by a suitable method, such as crystallization or column chromatography.

Protocol 2: HPLC Analysis of Metoprolol

This protocol provides a general method for the quantitative analysis of Metoprolol in a drug substance or product.

Materials:

  • Metoprolol reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing Metoprolol

Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 150 mm × 4.6 mm)

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation: [10]

    • Prepare a 10 mM solution of potassium dihydrogen phosphate in water.

    • Adjust the pH of the buffer to 2.75 with orthophosphoric acid.

    • Mix the buffer with acetonitrile in a ratio of 30:70 (v/v).

    • Degas the mobile phase using a sonicator or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Metoprolol reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-50 µg/mL).[9]

  • Sample Solution Preparation:

    • Accurately weigh the sample (e.g., powdered tablets) containing Metoprolol.

    • Extract the drug with a suitable solvent (e.g., methanol or mobile phase) and dilute to a known volume.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions: [10]

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile: 10 mM KH₂PO₄ (70:30 v/v, pH 2.75)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 225 nm

    • Column Temperature: Ambient (e.g., 22 °C)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Metoprolol peak in the chromatograms based on the retention time of the standard.

    • Quantify the amount of Metoprolol in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Synthesis_of_Metoprolol cluster_start Starting Materials cluster_reaction1 Step 1: Epoxidation cluster_reaction2 Step 2: Amination 4-(2-Methoxyethyl)phenol 4-(2-Methoxyethyl)phenol Intermediate 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane 4-(2-Methoxyethyl)phenol->Intermediate Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Isopropylamine Isopropylamine Metoprolol Metoprolol Isopropylamine->Metoprolol Intermediate->Metoprolol

Caption: Synthetic pathway of Metoprolol.

Analytical_Workflow Sample_Preparation Sample Preparation (Extraction, Dilution, Filtration) Chromatographic_Separation Chromatographic Separation (e.g., HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV, MS, CAD) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Identification, Quantification) Detection->Data_Analysis

Caption: General analytical workflow for Metoprolol.

Metoprolol_Signaling_Pathway Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds and Activates G_Protein Gs Protein Activation Beta1_Receptor->G_Protein Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response

Caption: Metoprolol's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Metoprolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Metoprolol impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges, such as co-elution, during your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Metoprolol that I should be aware of?

A1: Several process-related and degradation impurities of Metoprolol have been identified. Key impurities include Metoprolol Impurity A, B, C, D, F, M, and N.[1] It is crucial to note that some of these impurities, such as M and N, are non-chromophoric and therefore cannot be detected by UV spectrophotometry.[2][3]

Q2: Why am I observing co-elution of impurities with the main Metoprolol peak in my reversed-phase HPLC (RP-HPLC) analysis?

A2: Co-elution in RP-HPLC analysis of Metoprolol can occur due to several factors. Polar impurities, particularly non-chromophoric impurities like M and N, have limited retention on traditional C18 columns and may co-elute with the solvent front or the main peak.[3][4] Additionally, forced degradation studies show that certain degradation products can interfere with the Metoprolol peak or other existing impurities.[5][6]

Q3: What is HILIC, and how can it help in separating polar Metoprolol impurities?

A3: Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[2] This technique is particularly effective for retaining and separating very polar compounds that show little or no retention in RP-HPLC.[2][3] For Metoprolol analysis, HILIC is instrumental in resolving polar impurities like M and N from the main drug peak and the solvent front.[3][4]

Q4: My analysis includes non-chromophoric impurities. What detection method should I use?

A4: For non-chromophoric impurities that lack a UV-absorbing chromophore, alternative detection methods are necessary. A Charged Aerosol Detector (CAD) is a powerful option that provides a near-universal response for non-volatile and semi-volatile compounds, independent of their optical properties.[2][3] This makes it ideal for quantifying impurities like Metoprolol Impurity M and N.[2][3]

Troubleshooting Guide: Overcoming Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during Metoprolol impurity analysis.

Problem: An impurity peak is co-eluting with the Metoprolol peak or another impurity in my RP-HPLC chromatogram.

Below is a troubleshooting workflow to address this issue.

CoElution_Troubleshooting start Start: Co-elution Observed check_method Is the method gradient or isocratic? start->check_method isocratic_to_gradient Switch to a gradient method to improve separation. check_method->isocratic_to_gradient Isocratic optimize_gradient Optimize Gradient Profile: - Steeper gradient for faster elution of late peaks. - Shallower gradient around co-eluting peaks. check_method->optimize_gradient Gradient isocratic_to_gradient->optimize_gradient check_column Evaluate Column Chemistry optimize_gradient->check_column change_column Try a different stationary phase for alternative selectivity (e.g., Phenyl-Hexyl instead of C18). check_column->change_column Yes, co-elution persists check_polar Are the co-eluting impurities highly polar (e.g., Impurity M, N)? check_column->check_polar No, or want to explore other options change_column->check_polar switch_hilic Switch to HILIC mode for better retention of polar analytes. check_polar->switch_hilic Yes end_solution Resolution Achieved check_polar->end_solution No, resolution achieved with RP optimize_hilic Optimize HILIC Conditions: - Adjust aqueous/organic ratio. - Modify buffer concentration and pH. switch_hilic->optimize_hilic optimize_hilic->end_solution Method_Selection start Start: Analyze Metoprolol Impurities impurity_properties Identify Impurity Properties: - Polarity - Chromophore Presence start->impurity_properties non_polar_chromophoric Non-polar to Moderately Polar & Chromophoric Impurities impurity_properties->non_polar_chromophoric Non-polar/Chromophoric polar_non_chromophoric Highly Polar & Non-Chromophoric Impurities impurity_properties->polar_non_chromophoric Polar/Non-chromophoric rp_hplc Use RP-HPLC with UV Detection non_polar_chromophoric->rp_hplc hilic_cad Use HILIC with CAD Detection polar_non_chromophoric->hilic_cad end Analysis Complete rp_hplc->end hilic_cad->end

References

Technical Support Center: Minimizing Metoprolol Impurity D Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Metoprolol, controlling impurity profiles is critical for ensuring the final product's safety and efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the formation of Metoprolol Impurity D, a common process-related impurity.

Metoprolol Impurity D is chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol . Its formation is primarily due to the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, during the synthesis of the Metoprolol active pharmaceutical ingredient (API).[1][2][3] Typically, this impurity is observed at levels of 0.2-0.3% in the final API.[1]

Troubleshooting Guide: Minimizing Metoprolol Impurity D

This guide provides potential causes and corrective actions for the increased formation of Metoprolol Impurity D.

Observation Potential Cause Recommended Action
Elevated levels of Impurity D detected by HPLC analysis. Presence of excess water in the reaction mixture. Water acts as a nucleophile, attacking the epoxide ring to form the diol (Impurity D).- Ensure all solvents (e.g., toluene, isopropanol) are anhydrous. - Dry all glassware thoroughly before use. - Consider using a drying agent or a system designed to remove water during the reaction, such as a Dean-Stark apparatus.[4]
Use of aqueous inorganic bases (e.g., NaOH, KOH). Aqueous bases introduce water and promote the hydrolysis of the epoxide intermediate.- Substitute aqueous bases with non-aqueous or organic bases (e.g., sodium tert-butoxide, DBU) to create a less hydrolytic environment. - If an inorganic base is necessary, use the solid form and minimize the amount of water used for its dissolution.
High reaction temperature during the epoxide ring-opening step. Elevated temperatures can accelerate the rate of the hydrolysis side reaction.- Maintain a controlled, lower reaction temperature (e.g., 20-30°C) during the addition of isopropylamine to the epoxide intermediate.[5] - Implement efficient cooling to manage any exotherms during the reaction.
Prolonged reaction times. Longer exposure of the epoxide to reaction conditions, especially in the presence of water or base, increases the likelihood of hydrolysis.- Monitor the reaction progress closely using in-process controls (e.g., TLC or HPLC) to determine the optimal reaction endpoint. - Quench the reaction promptly upon completion to prevent further side reactions.
Acidic conditions during workup or purification. Residual acidic catalysts or acidic workup conditions can catalyze the hydrolysis of any unreacted epoxide.- Neutralize the reaction mixture carefully after the main reaction is complete. - Use neutral or slightly basic conditions during extraction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of Metoprolol Impurity D?

A1: Metoprolol Impurity D is formed through the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane. This is a ring-opening reaction where a water molecule acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of a 1,2-diol. This reaction can be catalyzed by both acids and bases.

Q2: How does the choice of base influence the formation of Impurity D?

A2: The choice of base is critical. Aqueous inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can introduce water into the reaction, directly promoting the hydrolysis of the epoxide to form Impurity D.[2] The use of non-aqueous or organic bases can create a less favorable environment for this side reaction, thereby minimizing the formation of the diol impurity.

Q3: What is the role of temperature in controlling the level of Impurity D?

A3: Temperature plays a significant role in the kinetics of both the desired reaction (aminolysis) and the undesired side reaction (hydrolysis). While higher temperatures can increase the rate of Metoprolol formation, they can also disproportionately accelerate the hydrolysis of the epoxide, leading to higher levels of Impurity D. Therefore, maintaining a controlled, moderate temperature is crucial for selectively favoring the desired reaction pathway. This is an application of kinetic versus thermodynamic control principles, where lower temperatures favor the kinetically preferred product.[6][7][8][9]

Q4: Can Impurity D be formed during the storage of Metoprolol?

A4: The formation of Impurity D is primarily a process-related impurity arising from the synthesis steps. While degradation of the final Metoprolol product under certain stress conditions (e.g., high humidity and temperature) could potentially occur, the main route of its formation is during the manufacturing process from the epoxide intermediate.

Q5: How can I accurately quantify the levels of Metoprolol Impurity D in my sample?

A5: A validated High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying Metoprolol Impurity D.[10] Several HPLC methods have been developed for the analysis of Metoprolol and its impurities, often utilizing a C18 column with a buffered mobile phase and UV detection.[2] For impurities that lack a strong UV chromophore, Charged Aerosol Detection (CAD) can be a useful alternative.[11]

Experimental Protocols

Protocol 1: Synthesis of Metoprolol with Minimized Impurity D Formation

This protocol outlines a general procedure for the synthesis of Metoprolol, incorporating best practices to minimize the formation of Impurity D.

Step 1: Formation of the Epoxide Intermediate

  • To a solution of 4-(2-methoxyethyl)phenol in an anhydrous solvent (e.g., toluene), add a non-aqueous base (e.g., sodium tert-butoxide).

  • Slowly add epichlorohydrin to the reaction mixture at a controlled temperature (e.g., 20-25°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, perform a workup under anhydrous conditions to isolate the crude epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the crude epoxide in an anhydrous solvent (e.g., isopropanol).

  • Slowly add isopropylamine to the solution while maintaining a low temperature (e.g., 20-30°C) to control the exotherm.[5]

  • Stir the reaction mixture at a controlled temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction and proceed with the workup and purification steps to isolate Metoprolol.

Protocol 2: HPLC Method for Quantification of Metoprolol Impurity D

This protocol provides a general framework for an HPLC method suitable for the analysis of Metoprolol and Impurity D. Method optimization and validation are essential.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Buffer solution (e.g., pH 2.5 phosphate buffer) : Methanol (95:5 v/v)

  • Mobile Phase B: Methanol : Acetonitrile (55:45 v/v)

  • Gradient Elution: A gradient program should be developed to achieve optimal separation of Metoprolol, Impurity D, and other related substances.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Quantification: Use a certified reference standard of Metoprolol Impurity D to prepare a calibration curve for accurate quantification.

Visualizations

Logical Relationship for Impurity D Formation

Formation Pathway of Metoprolol Impurity D cluster_0 Reaction Conditions A 4-(2-methoxyethyl)phenol + Epichlorohydrin B Epoxide Intermediate (2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane) A->B Base (e.g., NaH) C Metoprolol (Desired Product) B->C + Isopropylamine D Metoprolol Impurity D (Diol) B->D + H2O (Hydrolysis) Water Water (H2O) Water->D Base Aqueous Base (e.g., NaOH) Base->D Temp High Temperature Temp->D Time Prolonged Reaction Time Time->D Workflow to Minimize Metoprolol Impurity D Start Start Metoprolol Synthesis Step1 Step 1: Epoxide Formation Start->Step1 Control1 Control Points: - Anhydrous Solvents - Non-aqueous Base - Temperature Control Step1->Control1 Step2 Step 2: Aminolysis Step1->Step2 Control2 Control Points: - Low Temperature - Anhydrous Conditions - Reaction Monitoring Step2->Control2 IPC In-Process Control (IPC) (HPLC/TLC) Step2->IPC IPC->Step2 Incomplete Workup Workup & Purification IPC->Workup Reaction Complete Final Final Metoprolol API Workup->Final

References

addressing matrix effects in Metoprolol impurity quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of metoprolol impurities, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of metoprolol impurities?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the context of metoprolol impurity quantification, components of the biological matrix (e.g., plasma, urine) or formulation excipients can suppress or enhance the ionization of the impurities in the mass spectrometer's ion source.[3] This leads to inaccurate and unreliable quantitative results, affecting the method's reproducibility, linearity, selectivity, accuracy, and sensitivity.[1][2]

Q2: I am observing significant signal suppression for my metoprolol impurities. What are the initial troubleshooting steps?

A2: Signal suppression is a common manifestation of matrix effects. A systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow to identify and address the root cause of the issue.

G cluster_troubleshooting Troubleshooting Workflow for Signal Suppression start Start: Significant Signal Suppression Observed check_sample_prep Review Sample Preparation - Is it effective for this matrix? start->check_sample_prep check_chromatography Evaluate Chromatographic Separation - Are impurities co-eluting with matrix components? start->check_chromatography check_ms_params Assess MS Parameters - Are they optimized for the impurities? start->check_ms_params implement_cleanup Implement/Optimize Sample Cleanup (e.g., SPE, LLE) check_sample_prep->implement_cleanup modify_hplc Modify HPLC Method (e.g., gradient, column chemistry) check_chromatography->modify_hplc optimize_ms Optimize MS Source Conditions check_ms_params->optimize_ms re_evaluate Re-evaluate Matrix Effect implement_cleanup->re_evaluate modify_hplc->re_evaluate optimize_ms->re_evaluate use_is Incorporate an Appropriate Internal Standard (e.g., SIL-IS) use_is->re_evaluate re_evaluate->start Unsuccessful end End: Signal Suppression Mitigated re_evaluate->end Successful

Caption: Troubleshooting workflow for signal suppression.

Q3: What are the most effective strategies to minimize or compensate for matrix effects in metoprolol impurity analysis?

A3: Strategies can be broadly categorized into three areas: sample preparation, chromatographic separation, and detection/calibration methods. The choice of strategy depends on the complexity of the matrix and the required sensitivity.[1][2]

  • Sample Preparation: The goal is to remove interfering matrix components. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often produces the cleanest extracts.[4]

  • Chromatographic Separation: Modifying chromatographic conditions can separate the analyte of interest from matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as hydrophilic interaction chromatography (HILIC).[3][5]

  • Detection and Calibration: To compensate for matrix effects that cannot be eliminated, specific calibration strategies are employed. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS) for the analyte.[3][6] Other approaches include matrix-matched calibration and the standard addition method.[1][2][3]

The following diagram illustrates the decision-making process for selecting an appropriate strategy.

G cluster_strategy Strategy Selection for Mitigating Matrix Effects start Start: New Metoprolol Impurity Assay sensitivity_check Is High Sensitivity Crucial? start->sensitivity_check minimize_me Focus on MINIMIZING Matrix Effects sensitivity_check->minimize_me Yes compensate_me Focus on COMPENSATING for Matrix Effects sensitivity_check->compensate_me No optimize_cleanup Optimize Sample Cleanup (SPE > LLE > PPT) minimize_me->optimize_cleanup optimize_hplc Optimize Chromatography minimize_me->optimize_hplc optimize_ms Adjust MS Parameters minimize_me->optimize_ms use_sil_is Use Stable Isotope-Labeled IS compensate_me->use_sil_is use_matrix_matched Use Matrix-Matched Calibrators compensate_me->use_matrix_matched use_std_addition Use Standard Addition Method compensate_me->use_std_addition

Caption: Decision tree for matrix effect mitigation strategies.

Troubleshooting Guides

Issue: Poor Recovery of Metoprolol Impurities from Plasma

Possible Cause 1: Inefficient Sample Preparation Method

  • Solution: Evaluate different sample preparation techniques. While protein precipitation is simple, it is often the least effective at removing matrix components.[4] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. For LLE, test various organic solvents; a mixture of diethyl ether and dichloromethane has been shown to be effective for metoprolol.[7] For SPE, mixed-mode cartridges can provide superior cleanup.[4]

Possible Cause 2: Suboptimal pH during Extraction

  • Solution: Metoprolol and its impurities are basic compounds. Adjusting the pH of the sample to be more basic before LLE can improve the extraction efficiency into an organic solvent. Conversely, for cation-exchange SPE, loading the sample at a lower pH will ensure the analytes are charged and retained on the sorbent.

Issue: Inconsistent Quantification Results Between Batches

Possible Cause 1: Variable Matrix Effects

  • Solution: The composition of biological matrices can vary between sources, leading to inconsistent matrix effects. The most effective way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS) for each impurity, if available.[3][6] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing reliable normalization. Metoprolol-d7 is a commonly used SIL-IS for the parent drug and can be considered.[7]

Possible Cause 2: Lack of a Suitable Internal Standard

  • Solution: If a SIL-IS is not available, a structural analog can be used as an internal standard. For metoprolol analysis, bisoprolol has been successfully used.[8][9] However, it is crucial to demonstrate that the analog's ionization is affected by the matrix in the same way as the analyte. If not, matrix-matched calibration curves should be prepared for each batch using blank matrix from a similar source.[1][2]

Data and Experimental Protocols

Table 1: Comparison of Sample Preparation Techniques for Metoprolol from Plasma
Sample Preparation MethodReported RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile)90.70% - 101.7% for bisoprolol (analog)[10]Simple, fastHigh potential for significant matrix effects[4]
Liquid-Liquid Extraction (Ethyl Acetate)87.32% - 90.11%[10]Good cleanupLaborious, requires large solvent volumes
Solid-Phase Extraction (SPE)> 94%[10]Excellent cleanup, reduced matrix effects[4]More complex, higher cost
Experimental Protocol: Liquid-Liquid Extraction of Metoprolol from Human Plasma

This protocol is adapted from methodologies described in the literature.[7][8][9]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean centrifuge tube.

    • Spike with 50 µL of the internal standard working solution (e.g., Metoprolol-d7 or Bisoprolol).

    • Vortex for 30 seconds.

  • Basification:

    • Add 200 µL of a basifying agent (e.g., 2% ammonia in water) to each tube.[7]

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of extraction solvent (e.g., a 70:30 mixture of diethyl ether and dichloromethane).[7]

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_workflow General LC-MS/MS Workflow for Metoprolol Impurity Analysis start Plasma Sample Collection add_is Spike with Internal Standard start->add_is sample_prep Sample Preparation (e.g., LLE or SPE) add_is->sample_prep hplc_sep HPLC Separation (e.g., C18 column) sample_prep->hplc_sep ms_detection MS/MS Detection (ESI+, MRM mode) hplc_sep->ms_detection quantification Data Processing & Quantification ms_detection->quantification end Final Concentration Reported quantification->end

Caption: Workflow for metoprolol impurity analysis.

Table 2: Example LC-MS/MS Parameters for Metoprolol Analysis
ParameterTypical Setting
LC Column C18 or C8 (e.g., 50 x 4.6 mm, 3.5 µm)[9]
Mobile Phase Acetonitrile and 10mM Ammonium Acetate or 0.1% Formic Acid in water[8][9]
Flow Rate 0.3 - 0.6 mL/min[7][8]
Injection Volume 10 - 100 µL[8][11]
Ionization Mode Electrospray Ionization Positive (ESI+)[8][9]
Detection Mode Multiple Reaction Monitoring (MRM)[9]
MRM Transition (Metoprolol) m/z 268.1 -> 116.1 or 133.1[8]
MRM Transition (Bisoprolol IS) m/z 326.3 -> 116.2[8]

References

Technical Support Center: Optimizing Mobile Phase for Metoprolol Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Metoprolol and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase composition in a reversed-phase HPLC method for Metoprolol and its impurities?

A common starting point for the separation of Metoprolol and its related compounds is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier. For example, a gradient can be run with a buffer like ammonium acetate in water as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[1] Another approach involves a mixture of a buffer solution and acetonitrile, for instance in a 60:40 (v/v) ratio.[2] The pH of the aqueous phase is a critical parameter to adjust for optimal separation.[3][4][5]

Q2: How does the pH of the mobile phase affect the separation of Metoprolol and its impurities?

The pH of the mobile phase significantly impacts the retention time, peak shape, and selectivity of ionizable compounds like Metoprolol, which is a basic compound.[3][4][5]

  • At low pH (e.g., pH 2-4): Metoprolol and its basic impurities will be protonated (positively charged). This can lead to good solubility in the mobile phase but may also cause secondary interactions with residual silanol groups on the silica-based column packing, potentially resulting in peak tailing.[6][7] However, operating at a low pH can also suppress the ionization of acidic silanol groups, which can help minimize these secondary interactions.[6]

  • At high pH (e.g., above pH 8): Metoprolol will be in its neutral form, leading to increased hydrophobicity and stronger retention on a reversed-phase column.[8] This can improve peak shape and reduce tailing for basic compounds.[4] However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at pH values above 8.[4][5]

For robust method development, it is often recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[8]

Q3: What are common organic modifiers used for Metoprolol impurity analysis, and how do I choose one?

The most common organic modifiers for reversed-phase HPLC analysis of Metoprolol are acetonitrile and methanol.

  • Acetonitrile: Generally offers lower viscosity, which results in lower backpressure and better efficiency. It is also UV transparent at lower wavelengths. Many established methods for Metoprolol utilize acetonitrile.[1][2]

  • Methanol: Can provide different selectivity compared to acetonitrile and is sometimes a more suitable choice depending on the specific impurities being separated.[9]

The choice between acetonitrile and methanol often comes down to empirical testing to see which solvent provides the best resolution for the critical impurity pairs in your sample.

Q4: My Metoprolol peak is tailing. What are the common causes and how can I fix it?

Peak tailing for basic compounds like Metoprolol is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated basic analyte and ionized residual silanol groups on the silica packing material.[6][7]

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH:

    • Lower the pH: Operating at a lower pH (e.g., 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic analyte.[6]

    • Increase the pH: Using a higher pH (with a pH-stable column) will neutralize the basic analyte, which can also minimize secondary interactions and improve peak shape.[4]

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[10]

  • Choose a Different Column:

    • End-capped Columns: Use a column with high-quality end-capping to minimize the number of accessible silanol groups. The Agilent Poroshell 120 EC-C18 is an example of a column that provides good peak shapes for this analysis.[1]

    • Hybrid Particle Columns: Columns with hybrid particle technology often exhibit better performance and stability over a wider pH range.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q5: How can I confirm the identity of the impurity peaks in my chromatogram?

Identifying unknown peaks is crucial in impurity profiling. A common technique is to use a mass spectrometer (MS) detector coupled with the HPLC system (LC-MS).[11] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the eluting peaks, you can elucidate the structures of the degradation products and impurities.[11] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, can help generate potential impurities and aid in their identification and method validation.[11][12]

Troubleshooting Guides

Issue: Poor Resolution Between Metoprolol and an Impurity

Possible Cause Troubleshooting Step
Inappropriate mobile phase pHSystematically evaluate the mobile phase pH. A change in pH can alter the selectivity between Metoprolol and its impurities.[4]
Incorrect organic modifierIf using acetonitrile, try substituting with methanol, or vice-versa, as this can change the elution order.
Gradient slope is too steepDecrease the gradient slope (i.e., make the change in organic solvent percentage over time more gradual) to increase the separation between closely eluting peaks.
Inadequate column chemistryTry a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer unique selectivity for certain related compounds of Metoprolol.[1]

Issue: Drifting Retention Times

Possible Cause Troubleshooting Step
Inadequate column equilibrationEnsure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile phase composition changingPrepare fresh mobile phase daily. If using a mixture of solvents, ensure they are well-mixed and prevent evaporation of the more volatile component.
Column temperature fluctuationsUse a column oven to maintain a constant and consistent temperature.
Column degradationIf the column has been used extensively, especially at pH extremes, it may need to be replaced.

Experimental Protocols

Protocol 1: General HPLC Method for Metoprolol Impurity Profiling

This protocol is a general starting point based on established methods and can be adapted for specific needs.

  • Column: Agilent Poroshell 120 EC-C18 (or equivalent), 4.6 x 100 mm, 2.7 µm.[1]

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH adjusted).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) %B
    0 10
    8 90
    10 90
    10.1 10

    | 12 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm or 280 nm.[9][13]

  • Injection Volume: 5 µL.

Protocol 2: Forced Degradation Study for Metoprolol

Forced degradation studies are essential for developing stability-indicating methods.[12]

  • Acid Hydrolysis: Dissolve Metoprolol in 0.1 M HCl and heat at 60°C for a specified time (e.g., 1 hour).[12] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Metoprolol in 0.1 M NaOH and heat at 60°C for a specified time.[12] Neutralize the solution before injection. Metoprolol is known to be sensitive to basic conditions.[12]

  • Oxidative Degradation: Treat a solution of Metoprolol with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid Metoprolol powder to dry heat (e.g., 60°C) for 24 hours.[12]

  • Photolytic Degradation: Expose a solution of Metoprolol to UV light (e.g., 254 nm).[1]

Analyze the stressed samples using the developed HPLC method to check for degradation products and ensure they are well-separated from the main Metoprolol peak.

Data Presentation

Table 1: Example Chromatographic Parameters for Metoprolol and Impurities

Compound Retention Time (min) - Method 1 Retention Time (min) - Method 2
Impurity C15.98-
Impurity A24.59-
Metoprolol28.763.986
Impurity B29.06-
Impurity D39.58-

Method 1 data adapted from a study on Metoprolol Succinate and Hydrochlorothiazide impurities.[9] Method 2 data adapted from a study on Metoprolol Succinate and Olmesartan Medoxomil.

Note: Retention times are highly dependent on the specific method conditions (column, mobile phase, etc.) and are provided for illustrative purposes.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Finalization Start Define Separation Goal (Metoprolol & Impurities) SelectColumn Select Column (e.g., C18, 4.6x100mm) Start->SelectColumn InitialMP Choose Initial Mobile Phase (Buffer/Acetonitrile) SelectColumn->InitialMP OptimizepH Optimize pH (e.g., Test pH 3, 5, 7) InitialMP->OptimizepH OptimizeGradient Optimize Gradient Profile OptimizepH->OptimizeGradient EvaluateModifier Evaluate Organic Modifier (ACN vs. MeOH) OptimizeGradient->EvaluateModifier CheckPeakShape Check Peak Shape (Tailing/Fronting?) EvaluateModifier->CheckPeakShape TroubleshootTailing Address Tailing: - Adjust pH - Additive (TEA) - Different Column CheckPeakShape->TroubleshootTailing [Tailing Present] CheckResolution Adequate Resolution? CheckPeakShape->CheckResolution [Good Shape] TroubleshootTailing->CheckResolution RefineGradient Refine Gradient Slope CheckResolution->RefineGradient [No] FinalMethod Final Optimized Method CheckResolution->FinalMethod [Yes] RefineGradient->OptimizeGradient

Caption: Workflow for HPLC method development for Metoprolol impurity separation.

TroubleshootingTree Problem Problem: Peak Tailing for Metoprolol Cause1 Secondary Silanol Interactions? Problem->Cause1 Cause2 Column Overload? Cause1->Cause2 No Solution1a Lower Mobile Phase pH (e.g., < 3.5) Cause1->Solution1a Yes Cause3 Column Void or Frit Blockage? Cause2->Cause3 No Solution2 Reduce Injection Volume or Concentration Cause2->Solution2 Yes Solution3 Backflush Column or Replace Frit/Guard Column Cause3->Solution3 Yes Solution1b Use End-capped or Hybrid Column Solution1a->Solution1b Solution1c Add Competing Base (e.g., TEA) Solution1b->Solution1c

Caption: Decision tree for troubleshooting Metoprolol peak tailing in HPLC.

References

Technical Support Center: Stability-Indicating Assay for Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stability-indicating assay methods for Metoprolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the analysis of Metoprolol and its degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Method Development & Optimization

  • Q1: I am developing a new HPLC method for Metoprolol. What are the typical starting conditions?

    A common starting point for a stability-indicating HPLC method for Metoprolol involves a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[1][2][3] The pH of the buffer is often adjusted to the acidic range (e.g., pH 2.3-4.8) to ensure good peak shape for Metoprolol.[2] Detection is typically performed using a UV detector at a wavelength where Metoprolol has significant absorbance, such as 222 nm, 224 nm, 240 nm, or 274 nm.[4]

  • Q2: How do I ensure my method is "stability-indicating"?

    A method is considered stability-indicating if it can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients.[2] To demonstrate this, you must perform forced degradation studies where the drug substance and drug product are subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[5][1][6][7] The method must be able to separate the Metoprolol peak from all degradation product peaks.[5][1]

Chromatography & Peak Issues

  • Q3: My Metoprolol peak is tailing. What could be the cause and how can I fix it?

    Peak tailing for a basic compound like Metoprolol is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can suppress the ionization of silanol groups, reducing these interactions.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups.

    • Add a Competing Base: Incorporating a small amount of a competing base (e.g., triethylamine) into the mobile phase can mask the active sites on the stationary phase.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

    Ghost peaks are unexpected peaks that can appear in your chromatogram. They can originate from several sources:

    • Contamination in the Mobile Phase: Ensure you are using high-purity solvents and salts. Filter your mobile phase before use.

    • Carryover from Previous Injections: Implement a robust needle wash program on your autosampler. Injecting a blank after a high-concentration sample can confirm carryover.

    • Sample Matrix Effects: If analyzing a formulation, excipients might be precipitating and re-dissolving. Ensure your sample preparation method is adequate.

  • Q5: The resolution between Metoprolol and a degradation product is poor. How can I improve it?

    Improving resolution can be achieved by:

    • Optimizing Mobile Phase Composition: Vary the ratio of organic modifier to aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

    • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

    • Adjusting pH: Modifying the mobile phase pH can change the ionization state of both Metoprolol and its degradation products, potentially leading to better separation.

    • Reducing Flow Rate: A lower flow rate can increase column efficiency and improve resolution.

    • Using a Different Column: Consider a column with a different stationary phase chemistry or a longer column with a smaller particle size.

Forced Degradation Studies

  • Q6: What are the recommended stress conditions for forced degradation of Metoprolol?

    Forced degradation studies for Metoprolol typically involve the following conditions as per ICH guidelines:[6][7]

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).[4]

    • Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C). Metoprolol is often found to be sensitive to basic conditions.[4]

    • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Dry heat (e.g., 60-80°C).[4]

    • Photolytic Degradation: Exposure to UV light.

  • Q7: I am not seeing any degradation under my stress conditions. What should I do?

    If you do not observe sufficient degradation (typically aiming for 5-20%), you may need to increase the severity of the stress conditions. This can be achieved by:

    • Increasing the concentration of the stress agent (e.g., using 1 M HCl instead of 0.1 M HCl).

    • Increasing the temperature.

    • Extending the exposure time.

    It is important to note that Metoprolol has been found to be relatively stable under thermal, neutral, and photolytic stress conditions in some studies.[6][7]

Data Presentation

The following tables summarize typical validation parameters for stability-indicating HPLC methods for Metoprolol, as reported in the literature.

Table 1: HPLC Method Parameters for Metoprolol Succinate Analysis

ParameterReported Conditions
Column C18 (e.g., Waters X-Terra RP18, Kya Tech HiQ sil C18 W)
Mobile Phase Acetonitrile:Phosphate Buffer[2][3]
pH 2.3 - 4.8[2]
Flow Rate 1.0 mL/min[8][2]
Detection UV at 224 nm, 240 nm, or 270 nm[8]

Table 2: Summary of Validation Parameters from a Representative Study

Validation ParameterResult
Linearity Range 100-1000 µg/mL[8]
Correlation Coefficient (r²) > 0.999[8]
Accuracy (% Recovery) 99.87 - 100.24%
Precision (% RSD) < 2%
LOD 0.1143 µg/mL
LOQ 0.3565 µg/mL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Metoprolol Succinate

This protocol provides a general procedure for the analysis of Metoprolol Succinate in a drug product.

  • Preparation of Mobile Phase:

    • Prepare a 20 mM solution of potassium dihydrogen phosphate.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • The mobile phase is a mixture of acetonitrile and the phosphate buffer. A common starting gradient could be 17:83 (v/v) of acetonitrile to buffer.[8]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 224 nm.[8]

    • Column Temperature: Ambient or controlled at 25°C.

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of Metoprolol Succinate reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Prepare working standards by further dilution with the mobile phase.

  • Preparation of Sample Solution:

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 25 mg of Metoprolol Succinate into a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for Metoprolol.

    • Calculate the amount of Metoprolol Succinate in the sample.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60°C for a specified period (e.g., 1 hour).[4] Neutralize the solution before dilution and injection.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60°C for a specified period.[4] Neutralize the solution before dilution and injection.

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period (e.g., 24 hours).[4]

  • Photolytic Degradation: Expose the drug substance solution to UV light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution inject Inject Samples & Standards prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile_phase->hplc_system hplc_system->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate Calculate Results integrate_peaks->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of Metoprolol.

degradation_pathway Metoprolol Metoprolol Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Heat Thermal Light Photolysis DP1 Degradation Product 1 (e.g., Hydroxylated derivative) Acid->DP1 DP3 Degradation Product 3 (e.g., Ether cleavage product) Base->DP3 Oxidation->DP1 DP2 Degradation Product 2 (e.g., N-dealkylated) Oxidation->DP2

Caption: Forced degradation of Metoprolol.

troubleshooting_logic decision decision issue issue solution solution issue_start Chromatographic Issue Identified decision_peak_shape decision_peak_shape issue_start->decision_peak_shape Assess Peak Shape issue_tailing issue_tailing decision_peak_shape->issue_tailing Tailing decision_resolution decision_resolution decision_peak_shape->decision_resolution Good Shape solution_tailing Adjust pH Use High-Purity Column Check for Overload issue_tailing->solution_tailing Troubleshoot Tailing issue_poor_res issue_poor_res decision_resolution->issue_poor_res Poor Resolution? decision_baseline decision_baseline decision_resolution->decision_baseline Good Resolution solution_resolution Optimize Mobile Phase Change Flow Rate Try Different Column issue_poor_res->solution_resolution Troubleshoot Resolution issue_noisy_baseline issue_noisy_baseline decision_baseline->issue_noisy_baseline Noisy Baseline? end_point end_point decision_baseline->end_point Stable Baseline solution_baseline Check Mobile Phase Purge Pump Check Detector Lamp issue_noisy_baseline->solution_baseline Troubleshoot Baseline

Caption: Troubleshooting logic for HPLC issues.

References

Technical Support Center: Isolation of Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and isolation of Metoprolol and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the isolation of Metoprolol impurities?

A1: The primary challenges in isolating Metoprolol impurities include:

  • Co-elution of impurities: Due to structural similarities, impurities often have similar chromatographic behavior to the active pharmaceutical ingredient (API) and other impurities, leading to poor separation.[1][2][3]

  • Detection of non-chromophoric impurities: Some critical impurities, such as Impurities M and N, lack a UV chromophore, making them undetectable by standard UV-based HPLC methods.[4][5]

  • Degradation of Metoprolol: The drug substance can degrade under various stress conditions like acid and base hydrolysis, and oxidation, leading to the formation of numerous degradation products.[6][7]

  • Lack of official separation methods for combined dosage forms: While monographs exist for Metoprolol, there may not be official methods for its separation from other drugs and their respective impurities in combination products.[1]

  • Formation of adducts: In formulated products, Metoprolol can react with excipients, such as lactose, to form new impurities that can be challenging to identify and isolate.[8]

Q2: Which analytical techniques are most effective for separating Metoprolol impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[1][9] For specific challenges, the following are highly effective:

  • Reversed-Phase HPLC (RP-HPLC): Commonly used with C18 columns for the separation of Metoprolol and its chromophoric impurities.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly useful for separating polar and non-chromophoric impurities that are poorly retained in RP-HPLC.[4][5]

  • Charged Aerosol Detection (CAD): When coupled with HILIC or HPLC, CAD allows for the detection and quantification of non-chromophoric impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.[6]

Q3: My non-chromophoric impurities are not being detected by my UV-HPLC method. What should I do?

A3: This is a common issue with impurities like Metoprolol Impurity M and N.[4] To address this, you can:

  • Utilize a universal detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4] HILIC-CAD is a particularly effective combination for this purpose.[5]

  • Use Mass Spectrometry (MS): Couple your LC system to a mass spectrometer for sensitive and specific detection of all impurities, regardless of their UV absorbance.[6]

  • Derivatization: While more complex, chemical derivatization to introduce a chromophore into the impurity molecule can be considered, but this may complicate the analysis.

Q4: I am observing extensive degradation of Metoprolol during my forced degradation studies. How can I control this?

A4: Metoprolol is known to degrade under stress conditions, particularly oxidative and hydrolytic (acid and base) stress.[6][7] To manage this:

  • Optimize stress conditions: Carefully control the concentration of the stress agent (e.g., acid, base, oxidizing agent), temperature, and exposure time to achieve a target degradation of 5-20%.

  • Ensure proper neutralization: After acid or base stress, ensure the sample is adequately neutralized before analysis to prevent further degradation on the column.[7]

  • Use a stability-indicating method: Develop and validate an HPLC method that can resolve the API from all significant degradation products, ensuring that the assay results for the parent drug are accurate.[10]

Troubleshooting Guides

Issue 1: Poor resolution and co-elution of impurities with the main Metoprolol peak.
Possible Cause Troubleshooting Step
Inappropriate column chemistry1. Column Screening: Test different stationary phases. While C18 is common, a Phenyl-Hexyl column may offer unique selectivity for aromatic impurities.[9] 2. Superficially Porous Particles: Consider using columns with superficially porous particles for higher efficiency and better resolution.[9]
Suboptimal mobile phase composition1. Modify Organic Solvent: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol).[1] 2. Adjust pH: Optimize the pH of the aqueous portion of the mobile phase to alter the ionization state of Metoprolol and its impurities, thereby affecting retention and selectivity. 3. Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.[9]
Inadequate method parameters1. Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will increase the run time. 2. Adjust Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
Issue 2: Inconsistent retention times and peak areas for impurities.
Possible Cause Troubleshooting Step
Lack of column equilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Sample solvent effectsThe sample diluent should be as close in composition to the initial mobile phase as possible to avoid peak distortion and shifting retention times.
System instabilityCheck the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and verify that the column temperature is stable.
Sample degradation post-preparationAnalyze samples as soon as possible after preparation. If necessary, store them in a cooled autosampler to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Metoprolol

This protocol outlines the conditions for subjecting Metoprolol to forced degradation to identify potential degradation products as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Metoprolol succinate at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or water.[7]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2 M HCl.

    • Heat the solution at 60°C for 1 hour.[7]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 2 M NaOH.[7]

    • Dilute with the mobile phase to the final target concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 M).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation.

    • Neutralize with an equivalent amount of HCl.

    • Dilute with the mobile phase to the final target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate concentration of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature for a specified duration, protected from light.

    • Dilute with the mobile phase to the final target concentration.

  • Thermal Degradation:

    • Expose the solid drug substance or a solution to dry heat (e.g., 60°C) for 24 hours.[7]

    • Dissolve and/or dilute the sample in the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of the drug substance to UV light (e.g., 254 nm) for a defined period.[9]

    • Dilute the sample in the mobile phase to the target concentration.

Protocol 2: HILIC-CAD Method for Non-Chromophoric Impurities

This protocol provides a general methodology for the separation and detection of polar, non-chromophoric Metoprolol impurities like M and N.[4][5]

  • Chromatographic System:

    • Column: A HILIC column, such as one with an amide or a tri-modal (HILIC/SAX/WAX) stationary phase.[4][5]

    • Mobile Phase: A high organic content mobile phase is required. A typical mobile phase would consist of a binary mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3) in a ratio of approximately 80:20 (v/v).[5]

    • Detector: Charged Aerosol Detector (CAD).[4]

  • Sample Preparation:

    • Dissolve the Metoprolol sample accurately in a diluent compatible with the HILIC mobile phase, typically methanol or a mixture of acetonitrile and water.[4]

  • Method Parameters:

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: Maintain at a constant temperature, for example, 30°C.

  • Analysis:

    • Inject a standard solution of the non-chromophoric impurity to determine its retention time.

    • Inject the sample solution.

    • For quantitative analysis, prepare a calibration curve using standards of the impurity.

Data Summary

Table 1: HPLC Methods for Metoprolol Impurity Analysis
Parameter Method 1 (RP-HPLC) [1]Method 2 (RP-HPLC) Method 3 (HILIC) [4]
Column C18Enable C18G (250 x 4.6 mm, 5 µm)Acclaim™ Trinity™ P2 (HILIC/SAX/WAX)
Mobile Phase A 95:5 (v/v) pH 2.5 buffer:methanolWater (pH 3.5 with orthophosphoric acid)Not specified
Mobile Phase B 55:45 (v/v) methanol:acetonitrileMethanolNot specified
Elution GradientIsocratic (80:20 v/v Methanol:Water)Isocratic
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Detection UV at 225 nmUV at 240 nmUV and CAD
Run Time 60 minutes~7 minutesNot specified

Visualizations

Troubleshooting_CoElution cluster_column Column Optimization cluster_mp Mobile Phase Optimization cluster_params Method Parameter Adjustment start Problem: Co-elution of Metoprolol Impurities col_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) start->col_chem mp_org Adjust Organic Modifier Ratio (ACN/MeOH) start->mp_org param_flow Decrease Flow Rate start->param_flow col_part Use Superficially Porous Particle Columns col_chem->col_part end_goal Achieve Baseline Resolution col_part->end_goal mp_ph Modify Mobile Phase pH mp_org->mp_ph mp_grad Optimize Gradient Profile mp_ph->mp_grad mp_grad->end_goal param_temp Adjust Column Temperature param_flow->param_temp param_temp->end_goal

Caption: Troubleshooting workflow for co-eluting Metoprolol impurities.

Isolation_Workflow_NonChromophoric cluster_analysis HILIC-CAD Analysis start Start: Sample containing non-chromophoric impurities prep Sample Preparation (Dissolve in appropriate solvent) start->prep hilic Inject onto HILIC Column prep->hilic separation Separation based on polarity hilic->separation cad Detection by CAD separation->cad data Data Acquisition & Quantification cad->data result Result: Quantified non-chromophoric impurity levels data->result

Caption: Experimental workflow for isolating non-chromophoric impurities.

References

Technical Support Center: Reducing Analytical Method Variability for Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in analytical methods for impurity testing.

Frequently Asked Questions (FAQs)

1. What are the most common sources of variability in impurity testing?

Variability in impurity testing can originate from four primary areas: the analytical instrument, the analyst, the sample and its preparation, and the analytical method itself.[1] High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing pharmaceutical impurities, and its performance is central to minimizing variability.[2]

Sources of Analytical Method Variability

Source CategorySpecific Examples
Analytical Instrument Improper calibration, detector noise, inconsistent injection volumes, temperature fluctuations.[3]
Analyst Inconsistent sample preparation techniques, errors in dilution, variations in data processing.[4]
Sample & Preparation Sample inhomogeneity, contamination, improper storage, variability in filtration or extraction.[5][6]
Analytical Method Lack of robustness, poor specificity, unsuitable chromatographic conditions, method transfer issues.[4]

2. How can I troubleshoot unexpected peaks or changes in peak shape in my chromatogram?

Unexpected peaks or distorted peak shapes (e.g., tailing, fronting, or broadening) can indicate a variety of issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Chromatographic Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation Pathways cluster_3 Corrective Actions Problem Unexpected Peaks or Distorted Peak Shape Check_System Review System Suitability Test (SST) Data (Resolution, Tailing Factor, etc.) Problem->Check_System Is SST failing? Check_Sample Examine Sample Preparation Records and Blank Injections Problem->Check_Sample Is blank clean? System_Issues System Contamination (Carryover, Column Degradation) Check_System->System_Issues Yes Mobile_Phase_Issues Mobile Phase (Composition, pH, Contamination) Check_System->Mobile_Phase_Issues No Sample_Issues Sample Matrix Effects or Contamination Check_Sample->Sample_Issues No Clean_System Flush System, Clean Injector, Replace Contaminated Components System_Issues->Clean_System Column_Issues Column Performance (Equilibration, Overloading, Degradation) Mobile_Phase_Issues->Column_Issues Prepare_Fresh_MP Prepare Fresh Mobile Phase, Verify pH and Composition Mobile_Phase_Issues->Prepare_Fresh_MP Optimize_Column Optimize Equilibration Time, Reduce Sample Load, Replace Column Column_Issues->Optimize_Column Refine_Sample_Prep Implement Sample Cleanup (e.g., SPE, LLE) Sample_Issues->Refine_Sample_Prep

3. My retention times are shifting between injections. What should I investigate?

Retention time variability is a common problem that can often be traced back to the mobile phase, column temperature, or HPLC system.[3]

  • Mobile Phase Composition: Even small variations in mobile phase composition can lead to significant shifts in retention time, especially in isocratic methods.[7] Ensure accurate and consistent preparation of the mobile phase. For gradient methods, ensure the pump is functioning correctly.

  • Column Temperature: Inconsistent column temperature can cause retention time drift. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[3]

4. How can I minimize variability originating from sample preparation?

Sample preparation is often a significant source of analytical method variability.[5] A robust sample preparation protocol is essential for consistent and reliable results.

  • Homogenization: Ensure the sample is representative of the entire batch through proper homogenization techniques.

  • Standardized Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for all sample preparation steps, including weighing, dilution, extraction, and filtration.

  • Filtration Effects: Evaluate the potential for the filter to interact with the analyte or introduce contaminants. A filtration study comparing filtered and unfiltered (centrifuged) samples is recommended.[6]

Acceptance Criteria for Filtration Study [6]

TestAcceptance Criteria (Difference between filtered and unfiltered)
AssayNot More Than 2.0%
DissolutionNot More Than 2.0%
Related Substances (LOQ to 0.50%)0.05
Related Substances (>0.51%)0.1
  • Automation: Where possible, automated sample preparation systems can significantly improve consistency and reduce human error.[8]

5. What is Analytical Quality by Design (AQbD) and how can it help reduce method variability?

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and its performance.[2][9] By applying AQbD principles, you can develop more robust and reliable analytical methods.

Analytical Quality by Design (AQbD) Workflow

G ATP Define Analytical Target Profile (ATP) Risk_Assessment Conduct Risk Assessment (Identify Critical Method Parameters) ATP->Risk_Assessment DoE Design of Experiments (DoE) (Systematically evaluate parameters) Risk_Assessment->DoE MODR Define Method Operable Design Region (MODR) DoE->MODR Control_Strategy Establish a Control Strategy (Including System Suitability Tests) MODR->Control_Strategy Lifecycle Continuous Monitoring and Improvement Control_Strategy->Lifecycle

Troubleshooting Guides

Guide 1: Investigating Poor Peak Resolution

Symptom: The resolution between the main peak and an impurity peak is less than the required value (typically >1.5).[10]

Experimental Protocol: Method Optimization for Improved Resolution

  • Initial Assessment:

    • Confirm system suitability parameters are met.

    • Inject a known standard to verify the identity of the peaks.

  • Mobile Phase Modification:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase by ±2-5%.

    • pH Adjustment: If the analytes are ionizable, adjust the mobile phase pH by ±0.2 units. The choice of pH should be based on the pKa of the analytes.

  • Column and Temperature Evaluation:

    • Stationary Phase: If mobile phase adjustments are insufficient, screen columns with different stationary phases (e.g., C8 vs. C18) to exploit different separation mechanisms.[4]

    • Temperature: Evaluate the effect of column temperature, typically in 5°C increments, within the column's operating range.

  • Data Analysis:

    • Calculate the resolution factor for each condition.

    • Select the conditions that provide the optimal resolution while maintaining acceptable peak shape and analysis time.

Guide 2: Addressing Inconsistent Quantitation Results

Symptom: High variability (e.g., high %RSD) in the calculated amount of an impurity across multiple preparations of the same sample.

Experimental Protocol: Evaluation of Method Precision

This protocol is based on the principles of repeatability and intermediate precision as described in ICH guidelines.[11]

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent samples of the drug product spiked with the impurity at the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the impurity concentration.

  • Intermediate Precision:

    • Repeat the analysis on a different day with a different analyst and/or on a different instrument.

    • Prepare a new set of spiked samples.

    • Calculate the %RSD for this new data set and compare it to the repeatability results.

  • Data Evaluation and Acceptance Criteria:

    • The acceptance criteria for precision will depend on the concentration of the impurity.

Typical Precision Acceptance Criteria

Analyte ConcentrationRecommended %RSD
> 1.0%≤ 2.0%
0.1% - 1.0%≤ 5.0%
< 0.1% (e.g., at LOQ)≤ 10-20%

Note: These are general guidelines; specific acceptance criteria should be justified for each method.

If the %RSD exceeds the acceptance criteria, investigate potential sources of variability in sample preparation, instrument performance, or analyst technique.

References

Technical Support Center: Enhancing Chromatographic Resolution of Metoprolol and Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the analytical separation of Metoprolol and its process impurity D.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Metoprolol and Impurity D, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution/Co-elution of Metoprolol and Impurity D Inadequate mobile phase strength or composition.- Adjust Mobile Phase Ratio: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower organic content generally increases retention and may improve separation. - Optimize pH: The pH of the mobile phase can significantly impact the ionization and retention of both Metoprolol and Impurity D. Experiment with a pH range around the pKa values of the analytes. For basic compounds like Metoprolol, a mobile phase pH of 2.5-3.5 is often a good starting point.[1] - Change Organic Solvent: If using methanol, consider switching to acetonitrile or vice-versa. Acetonitrile often provides different selectivity.
Inappropriate column chemistry.- Evaluate Stationary Phase: A standard C18 column may not always provide the best selectivity. Consider columns with different bonding chemistries, such as Phenyl-Hexyl, which can offer alternative selectivity for aromatic compounds.[2] Pentafluorophenyl (PFP) columns are also known to provide unique selectivity for polar and aromatic compounds.[3] - Consider Particle Size: Smaller particle sizes (e.g., < 2 µm in UPLC) can lead to higher efficiency and better resolution.[2]
Peak Tailing for Metoprolol or Impurity D Secondary interactions with residual silanols on the stationary phase.- Adjust Mobile Phase pH: A lower pH can suppress the ionization of silanol groups, reducing peak tailing for basic analytes. - Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase to block active silanol sites. - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly end-capped and base-deactivated stationary phase.
Column overload.- Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.- Ensure Proper Mobile Phase Preparation: Accurately prepare and thoroughly mix the mobile phase. Use a buffer to maintain a stable pH. - Degas the Mobile Phase: Remove dissolved gases from the mobile phase before use to prevent bubble formation in the pump.
Unstable column temperature.- Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.[4]
HPLC system issues.- Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect retention times. - Ensure Pump is Working Correctly: Verify that the pump is delivering a consistent flow rate.
Poor Peak Shape (Fronting or Splitting) Sample solvent is stronger than the mobile phase.- Dissolve the Sample in the Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase composition.
Column contamination or void formation.- Use a Guard Column: Protect the analytical column from strongly retained impurities. - Flush the Column: If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer).

Frequently Asked Questions (FAQs)

Q1: What is the chemical difference between Metoprolol and Impurity D that makes their separation challenging?

A1: Metoprolol is (RS)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Impurity D, also known as Metoprolol Diol, is (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.[2][5] The primary structural difference is the presence of an isopropylamino group in Metoprolol, which is replaced by a hydroxyl group in Impurity D. This seemingly small difference can result in similar polarities and chromatographic behavior, making their separation challenging.

Q2: Which HPLC/UPLC column is best suited for separating Metoprolol and Impurity D?

A2: While a standard C18 column can be a good starting point, achieving optimal resolution often requires exploring different stationary phases. A Phenyl-Hexyl column can provide alternative selectivity for these aromatic compounds.[2] For challenging separations, a Pentafluorophenyl (PFP) stationary phase may also offer unique interactions that enhance resolution.[3] Ultimately, the best column will depend on the specific mobile phase conditions used.

Q3: How can I optimize the mobile phase to improve the resolution between Metoprolol and Impurity D?

A3: Mobile phase optimization is critical. Key parameters to adjust include:

  • pH: The pH of the aqueous portion of the mobile phase should be controlled with a buffer. For these basic compounds, a pH in the acidic range (e.g., 2.5 to 4.0) is often effective.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their ratio to the aqueous buffer will determine the retention and can be adjusted to fine-tune the separation.

  • Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the pH and ionic strength without causing precipitation issues.

Q4: What detection wavelength is recommended for the analysis of Metoprolol and Impurity D?

A4: A detection wavelength of 225 nm is commonly used for the analysis of Metoprolol and its impurities, as it provides good sensitivity for these compounds.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Metoprolol and Impurity D

This protocol is a starting point for method development and can be optimized further.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)
Protocol 2: UPLC Method for Faster Analysis

This UPLC method can significantly reduce analysis time while maintaining good resolution.

Parameter Condition
Column C18 or Phenyl-Hexyl, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
3
4
4.1
5
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 225 nm
Injection Volume 2 µL
Diluent Water : Acetonitrile (80:20 v/v)

Data Presentation

Table 1: Comparison of Chromatographic Conditions and Performance
Parameter HPLC Method (Protocol 1) UPLC Method (Protocol 2)
Column Type C18C18 or Phenyl-Hexyl
Column Dimensions 250 mm x 4.6 mm, 5 µm50 mm x 2.1 mm, 1.8 µm
Typical Run Time 25 minutes5 minutes
Expected Resolution (Rs) > 2.0> 2.0
Typical Backpressure ~1500 psi~6000 psi
Solvent Consumption per Run ~25 mL~2 mL

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC/UPLC System cluster_analysis Data Acquisition and Analysis A Prepare Mobile Phase A (Aqueous Buffer) D Degas Mobile Phases A->D B Prepare Mobile Phase B (Organic Solvent) B->D C Prepare Sample (Dissolve in Diluent) F Inject Sample C->F E Equilibrate Column D->E E->F G Gradient Elution F->G H UV Detection (225 nm) G->H I Integrate Peaks H->I J Calculate Resolution I->J

Caption: A typical workflow for HPLC/UPLC analysis of Metoprolol and its impurities.

Troubleshooting_Logic Start Poor Resolution (Metoprolol & Impurity D) Opt_MP Optimize Mobile Phase - Adjust Organic % - Change pH - Switch Organic Solvent Start->Opt_MP Initial Step Check_Col Evaluate Column - Different Stationary Phase (e.g., Phenyl-Hexyl, PFP) - Smaller Particle Size Opt_MP->Check_Col If resolution still poor Resolved Resolution Achieved Opt_MP->Resolved If successful Check_Temp Adjust Temperature Check_Col->Check_Temp Fine-tuning Check_Col->Resolved If successful Check_Temp->Resolved If successful

Caption: A logical troubleshooting flowchart for improving the resolution between Metoprolol and Impurity D.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC for Metoprolol Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Metoprolol, a widely used beta-blocker, is no exception. Regulatory bodies require rigorous impurity profiling to identify and quantify any related substances. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of metoprolol, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their analytical needs.

The Fundamental Difference: Speed and Efficiency

The core distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[1][2] HPLC typically utilizes columns with particle sizes of 3-5 µm and operates at pressures up to 400 bar.[1] In contrast, UPLC employs sub-2 µm particles, necessitating much higher operating pressures, often exceeding 1,000 bar.[1] This fundamental difference in column technology and instrumentation leads to significant performance enhancements in UPLC. The smaller particles in UPLC columns provide a greater surface area for interaction with the analyte, leading to improved separation efficiency.[3]

The practical implications of this are substantial. UPLC systems can deliver analysis times that are up to nine times shorter than conventional HPLC systems using 5 µm particle columns.[3] This translates to higher sample throughput and faster access to critical data in a drug development or quality control setting. Furthermore, the increased efficiency of UPLC often results in sharper, narrower peaks, leading to enhanced resolution and greater sensitivity for detecting trace impurities.[2][3]

Performance Comparison: HPLC vs. UPLC for Metoprolol Impurity Profiling

The following table summarizes the key performance differences between HPLC and UPLC for the analysis of metoprolol and its impurities, based on data from various analytical methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Key Advantages of UPLC
Typical Run Time 20 - 60 minutes[1][4]2 - 10 minutes[1]2 to 10-fold reduction in analysis time, leading to higher throughput.[1][3]
Resolution GoodExcellentImproved separation of closely eluting impurities, providing more accurate quantification.[2][3]
Sensitivity ModerateHighLower limits of detection (LOD) and quantification (LOQ) for trace impurities.[2][3]
Solvent Consumption High (Typical flow rate: 0.5 - 2.0 mL/min)[1]Low (Typical flow rate: 0.2 - 0.5 mL/min)[1]70-80% reduction in solvent usage, leading to significant cost savings and reduced environmental impact.[1][3]
System Pressure Up to 400 bar[1]Up to 1,000 - 1,200 bar[1]Higher pressure capability enables the use of smaller particle size columns for enhanced efficiency.[3]
Column Particle Size 3 - 5 µm[1]< 2 µm[1]Smaller particles lead to higher efficiency, resolution, and speed.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the impurity profiling of metoprolol using both HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the separation of metoprolol and its related compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[4]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Metoprolol reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase A/B mixture). Prepare working standards by further dilution.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known metoprolol impurities in the diluent.

  • Sample Solution: Accurately weigh and dissolve the metoprolol drug substance or product in the diluent to a final concentration of approximately 0.5-1.0 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol illustrates a typical UPLC method for the rapid analysis of metoprolol and its impurities.

Instrumentation:

  • UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-4.0 min: 2-50% B

    • 4.0-4.5 min: 50-90% B

    • 4.5-5.0 min: 90% B

    • 5.1-6.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Metoprolol reference standard (e.g., 0.5 mg/mL) in a suitable diluent. Prepare working standards by further dilution.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known metoprolol impurities in the diluent.

  • Sample Solution: Accurately weigh and dissolve the metoprolol drug substance or product in the diluent to a final concentration of approximately 0.2-0.5 mg/mL.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis of metoprolol impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Metoprolol Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Metoprolol Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Impurity Prepare Impurity Standards Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation (C18, 5µm, ~30 min) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: HPLC Experimental Workflow for Metoprolol Impurity Profiling.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Sample Weigh Metoprolol Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Metoprolol Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Impurity Prepare Impurity Standards Inject Inject into UPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation (C18, <2µm, ~5 min) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: UPLC Experimental Workflow for Metoprolol Impurity Profiling.

Conclusion: Choosing the Right Technique

Both HPLC and UPLC are powerful techniques for the impurity profiling of metoprolol. The choice between them largely depends on the specific needs of the laboratory.

HPLC remains a robust and reliable workhorse for many quality control laboratories. Its lower initial investment and well-established methods make it a cost-effective option for routine analysis where high throughput is not the primary concern.

UPLC , on the other hand, offers significant advantages in terms of speed, resolution, and sensitivity.[2][3] For research and development, where rapid method development and the detection of unknown trace impurities are critical, UPLC is the superior choice. In high-throughput quality control environments, the dramatic reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased productivity, justifying the higher initial instrument cost.

Ultimately, the decision to use HPLC or UPLC for metoprolol impurity profiling should be based on a careful evaluation of analytical requirements, sample throughput needs, and budget considerations. For laboratories seeking to enhance efficiency, reduce costs, and improve data quality, transitioning to UPLC technology presents a compelling proposition.

References

cross-validation of analytical methods for "1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Analysis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, a known impurity of Metoprolol, referred to as Metoprolol EP Impurity D. The selection of an appropriate analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This document outlines and compares various analytical techniques, presenting available experimental data to support their application.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the assessment of Metoprolol and its impurities, including Impurity D, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the impurity.

Quantitative Data Summary

Table 1: Performance Comparison of HPLC Methods

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HILIC with UV and CADMetoprolol and Impurities A, M, NNot Specified2.5 ng on column (Metoprolol & Impurity A, CAD)[1]Not Specified
10 ng on column (Impurity M, CAD)[1]
25 ng on column (Impurity N, CAD)[1]
HPLC with UVMetoprolol Tartrate and related compoundsNot SpecifiedNot SpecifiedNot Specified

Note: The HILIC-CAD method demonstrates good sensitivity for non-chromophoric impurities, which is a significant advantage for impurity profiling.[1] The dynamic range of the charged aerosol detector allows for the measurement of impurities down to the 0.1% level relative to the active pharmaceutical ingredient (API).[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of Metoprolol and its impurities.

Method 1: Hydrophilic Interaction Chromatography (HILIC) with UV and Charged Aerosol Detection (CAD)

This method is suitable for the separation of polar compounds like Metoprolol and its impurities.

  • Instrumentation: A UHPLC system equipped with a binary pump, split loop autosampler, column compartment, diode array detector (DAD), and a charged aerosol detector (CAD).[1]

  • Column: A mixed-mode HPLC column, such as the Acclaim™ Trinity™ P2, is used in HILIC mode.[1]

  • Mobile Phase: A typical mobile phase for HILIC separation would consist of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller percentage of an aqueous buffer.

  • Detection: The DAD is used for the detection of chromophoric compounds, while the CAD allows for the detection of non-chromophoric impurities.[1]

  • Standard Preparation: All standards are typically prepared using methanol as the diluent.[1]

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a widely used method for the analysis of pharmaceutical compounds.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column, such as the Agilent Poroshell 120 EC-C18, is often used for the separation of Metoprolol and its related compounds.[2] A Phenyl-Hexyl column can also be used for unique selectivity.[2]

  • Mobile Phase: A gradient method using ammonium acetate and acetonitrile is a common choice.[2]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[2]

  • Column Temperature: The column is typically maintained at 30 °C.[2]

  • Detection: UV detection is commonly performed at 280 nm.[2]

  • Sample Preparation: Test solutions are prepared by dissolving the sample in the mobile phase.[2]

Visualizing the Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that a method is robust and reproducible.[3] The following diagram illustrates a typical workflow for the cross-validation process.

Analytical Method Cross-Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standardized Samples develop_protocol->prepare_samples analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data statistical_analysis Perform Statistical Analysis record_data->statistical_analysis compare_results Compare Results Against Criteria statistical_analysis->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence documentation Document Findings in a Report assess_equivalence->documentation decision Make Decision on Method Interchangeability documentation->decision

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the analysis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- should be based on the specific needs of the laboratory. HPLC with UV detection is a robust and widely available technique suitable for routine quality control.[2] For comprehensive impurity profiling, especially for non-chromophoric impurities, HILIC with charged aerosol detection offers superior sensitivity and a broader detection range.[1] A thorough cross-validation of the chosen method against a reference method is essential to ensure the reliability and accuracy of the results, particularly in a regulated environment.[3]

References

A Researcher's Guide to Inter-Laboratory Comparison of Metoprolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Metoprolol is paramount. This guide provides a comparative overview of analytical methodologies for the determination of Metoprolol impurities, offering a valuable resource for inter-laboratory comparisons and method validation.

Metoprolol, a widely prescribed beta-blocker, can contain various impurities stemming from its synthesis, degradation, or storage.[1] The rigorous monitoring of these impurities is a critical aspect of quality control in the pharmaceutical industry. This guide synthesizes data from multiple studies to compare the performance of different analytical techniques, providing detailed experimental protocols and performance data to aid in the selection of appropriate analytical methods.

Comparison of Analytical Methods for Metoprolol Impurity Analysis

The choice of analytical method for Metoprolol impurity profiling is often dictated by the nature of the impurities themselves. Some impurities possess chromophores, making them amenable to UV detection, while others are non-chromophoric and require alternative detection methods.[2] The following tables summarize the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD).

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of chromophoric impurities in Metoprolol.

ImpurityLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
S(-) Metoprolol Succinate0.100 - 100.0000.2000.600[3]
Metoprolol Tartrate10 - 100 (ppm)0.020.09
Metoprolol Succinate5 - 150.1420.429[4]
Metoprolol Impurity A, B, C, DLOQ to 300% of standard concentration (2.4 µg/mL)--[5]
Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC-CAD is particularly useful for the analysis of polar and non-chromophoric impurities that are poorly retained and detected by traditional reversed-phase HPLC-UV methods.

ImpurityLinearity RangeLOD (ng on column)LOQ (ng on column)Reference
Metoprolol-2.5-[2]
Metoprolol Impurity A-2.5-[2]
Metoprolol Impurity M-10-[2]
Metoprolol Impurity N-25-[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, making them powerful tools for the identification and quantification of impurities, even at trace levels.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Metoprolol3.03 - 416.353.03[6]
Metoprolol5 - 1000 (ng/L)0.042 (ng/L)[7]
Metoprolol5.0 - 250 (µg/L)2.0 (µg/L)[8][9]
α-hydroxymetoprolol5.0 - 250 (µg/L)1.0 (µg/L)[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory setting. Below are representative protocols for the analysis of Metoprolol impurities using the aforementioned techniques.

HPLC-UV Method for S(-) Metoprolol Succinate
  • Instrumentation: Reversed-phase chromatographic system.

  • Column: ODS Inertsil- 3, 4.600 mm x 250.000 mm, 5 µm pore size.

  • Mobile Phase: Not specified in detail in the provided abstract.

  • Flow Rate: 1.5 mL/minute.

  • Detection: UV at 280 nm.

  • Run Time: 60 minutes.

  • Standard Preparation: 20.0 mg of S (-) Metoprolol Succinate working standard was accurately weighed and prepared in a 10.0 mL volumetric flask with a suitable mobile phase dilution. 1.0 mL of this solution was then further diluted in a 100.0 mL volumetric flask.

  • Test Preparation: About 20.0 mg of the sample was weighed in a 10 mL volumetric flask and suitably diluted.[3]

HILIC-CAD Method for Non-Chromophoric Impurities M and N
  • Instrumentation: A hydrophilic interaction chromatography (HILIC) system coupled with a charged aerosol detector (CAD).

  • Column: Halo Penta HILIC column (4.6 × 150 mm, 5 μm).[10][11]

  • Mobile Phase: A mixture of 85% acetonitrile and 15% ammonium formate buffer (100 mM, pH 3.2).[10][11]

  • Separation Time: Less than 8 minutes.[10][11]

  • Validation: The method was validated according to USP guidelines for specificity, robustness, linearity, accuracy, and precision.[10][11]

LC-MS/MS Method for Metoprolol in Biological Samples
  • Instrumentation: A rapid LC-MS/MS system.

  • Sample Preparation: Simple protein precipitation with methanol.

  • Column: An Ultimate XB-C18 column (150 × 2.1 mm ID, 5 μm).

  • Mobile Phase: Methanol-water containing 0.2% formic acid (65:35, v/v).

  • Flow Rate: 0.2 mL/min.

  • Detection: Monitoring ions for Metoprolol were m/z 268.1/115.6.[6]

Experimental Workflow and Logical Relationships

To facilitate a standardized approach to inter-laboratory comparisons, the following diagrams illustrate a typical experimental workflow and the logical relationships involved in the analysis of Metoprolol impurities.

G cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_data Data Processing & Review cluster_reporting Reporting & Comparison SampleReceipt Sample Receipt & Logging StandardPrep Standard Preparation SampleReceipt->StandardPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep SystemSuitability System Suitability Test StandardPrep->SystemSuitability SequenceRun LC Method Execution SamplePrep->SequenceRun SystemSuitability->SequenceRun DataAcquisition Data Acquisition SequenceRun->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification DataReview Data Review & Approval Quantification->DataReview ReportGeneration Generate Report DataReview->ReportGeneration InterLabComparison Inter-Laboratory Comparison ReportGeneration->InterLabComparison

Inter-laboratory comparison experimental workflow.

G cluster_impurities Impurity Types cluster_methods Analytical Methods cluster_results Analysis Results MetoprololSample Metoprolol Sample (API or Drug Product) Chromophoric Chromophoric Impurities MetoprololSample->Chromophoric NonChromophoric Non-Chromophoric Impurities MetoprololSample->NonChromophoric HPLC_UV HPLC-UV Chromophoric->HPLC_UV LC_MS LC-MS/MS Chromophoric->LC_MS HILIC_CAD HILIC-CAD NonChromophoric->HILIC_CAD NonChromophoric->LC_MS ImpurityProfile Comprehensive Impurity Profile HPLC_UV->ImpurityProfile MethodValidation Method Validation Data (LOD, LOQ, Linearity, etc.) HPLC_UV->MethodValidation HILIC_CAD->ImpurityProfile HILIC_CAD->MethodValidation LC_MS->ImpurityProfile LC_MS->MethodValidation

Logical flow for selecting an analytical method.

References

A Comparative Guide to the Stability of Metoprolol Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely used beta-blocker for cardiovascular conditions, is available in several salt forms, primarily succinate, tartrate, and fumarate. The choice of salt can significantly impact the drug product's stability, manufacturability, and clinical performance. This guide provides an objective comparison of the stability of these different metoprolol salts, supported by experimental data from published literature.

Executive Summary

The solid-state stability of metoprolol salts is a critical attribute influencing drug product development. Thermal analysis indicates that metoprolol succinate possesses a slightly greater cohesive energy compared to the tartrate salt.[1][2] Studies have shown distinct differences in their thermal behavior, with metoprolol succinate and fumarate exhibiting anisotropic thermal expansion, while the tartrate salt expands isotropically.[1] Furthermore, their behavior upon melting and recrystallization differs significantly, which has implications for manufacturing processes involving thermal stress. While comprehensive, direct comparative studies on hygroscopicity and photostability are limited, available data suggests differences in how these salts interact with moisture and light.

Data Presentation: Physicochemical Stability Comparison

The following tables summarize the key stability parameters for metoprolol succinate, tartrate, and fumarate based on available experimental data.

Table 1: Thermal Stability of Metoprolol Salts

ParameterMetoprolol SuccinateMetoprolol TartrateMetoprolol Fumarate
Melting Point (°C) ~136 °C (Form I), Lower for Form II[3]121.7 °C[4][5]Not explicitly stated, but characterized by DSC[6]
Decomposition Onset (°C) Characterized by TGA, but specific onset not detailed in comparative studies.152.6 °C (in air), 155.4 °C (in N2)[4][5]Characterized by TGA, but specific onset not detailed in comparative studies.
Thermal Behavior Notes Undergoes reversible anisotropic lattice expansion/contraction.[1][2] Quickly recrystallizes from the melt.[1][2] A metastable polymorph (Form II) exists, which converts to the stable Form I under high temperature and humidity.[3]Undergoes isotropic thermal expansion.[1] Forms an amorphous solid upon cooling from the melt, which takes several days to recrystallize.[1][2]Undergoes anisotropic lattice expansion, similar to the succinate salt.[6] The melt takes three days to recrystallize.[6]

Table 2: Photostability and Hygroscopicity Profile

ParameterMetoprolol SuccinateMetoprolol TartrateMetoprolol Fumarate
Photostability Data from direct comparative studies is not readily available.Known to have photosensitivity, with degradation observed under various light conditions even when film-coated.Data from direct comparative studies is not readily available.
Hygroscopicity Data from direct comparative studies is not readily available.Tablets have been shown to have significant moisture uptake at high humidity, leading to changes in physical properties like hardness and dissolution.[7]Data from direct comparative studies is not readily available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assays

A stability-indicating HPLC method is crucial for separating and quantifying metoprolol from its degradation products.

  • Objective: To develop and validate a method for the determination of metoprolol in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile). The exact ratio can be optimized, for instance, starting with a gradient from 17:83 (v/v) acetonitrile:buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 274 nm or 224 nm.

  • Procedure:

    • Prepare standard solutions of metoprolol salt and samples subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light).

    • Inject the samples into the HPLC system.

    • Monitor the separation of the parent drug from any degradation products.

    • Validate the method for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the metoprolol salts.

  • Objective: To characterize the thermal properties of the different metoprolol salts.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied.

  • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

  • Procedure:

    • The sample is heated from ambient temperature to a temperature above its melting point.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined from the peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the metoprolol salts.

  • Objective: To determine the temperature at which the metoprolol salts begin to decompose.

  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Heating Rate: A linear heating rate, such as 10 °C/min, is used.

  • Atmosphere: The analysis can be performed in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Procedure:

    • The sample is heated over a defined temperature range.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the solid-state form of the metoprolol salts and detecting polymorphism.

  • Objective: To identify the crystalline form and assess the polymorphic purity of the metoprolol salts.

  • Instrumentation: An X-ray powder diffractometer.

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

  • Procedure:

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern serves as a fingerprint for the specific crystalline form.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the stability testing of metoprolol salts.

Experimental_Workflow_for_Stability_Testing cluster_sample Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_results Data Interpretation Metoprolol_Salt Metoprolol Salt (Succinate, Tartrate, Fumarate) Thermal Thermal (e.g., 60°C) Metoprolol_Salt->Thermal Humidity Humidity (e.g., 75% RH) Metoprolol_Salt->Humidity Photolytic Photolytic (ICH Q1B) Metoprolol_Salt->Photolytic Hydrolytic Hydrolytic (Acid/Base) Metoprolol_Salt->Hydrolytic Oxidative Oxidative (e.g., H2O2) Metoprolol_Salt->Oxidative HPLC HPLC Thermal->HPLC DSC DSC Thermal->DSC TGA TGA Thermal->TGA XRPD XRPD Thermal->XRPD Humidity->HPLC Humidity->DSC Humidity->TGA Humidity->XRPD Photolytic->HPLC Photolytic->DSC Photolytic->TGA Photolytic->XRPD Hydrolytic->HPLC Hydrolytic->DSC Hydrolytic->TGA Hydrolytic->XRPD Oxidative->HPLC Oxidative->DSC Oxidative->TGA Oxidative->XRPD Degradation_Profile Degradation Profile & Impurities HPLC->Degradation_Profile Physical_Changes Physical Changes (Melting, Polymorphism) DSC->Physical_Changes TGA->Physical_Changes XRPD->Physical_Changes Stability_Assessment Comparative Stability Assessment Degradation_Profile->Stability_Assessment Physical_Changes->Stability_Assessment

Fig. 1: Experimental workflow for comparative stability testing of metoprolol salts.

HPLC_Method_Workflow A Prepare Mobile Phase (Buffer + Organic Solvent) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions D Inject Sample onto C18 Column B->D C->D E Isocratic or Gradient Elution D->E F Detect Analytes at Specific Wavelength (e.g., 274 nm) E->F G Integrate Peak Areas and Quantify F->G

Fig. 2: Workflow for a stability-indicating HPLC method.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis DSC_Sample Weigh Sample into DSC Pan DSC_Heat Heat at a Controlled Rate (e.g., 10 °C/min) DSC_Sample->DSC_Heat DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure DSC_Result Determine Melting Point & Thermal Transitions DSC_Measure->DSC_Result TGA_Sample Place Sample in TGA Pan TGA_Heat Heat at a Controlled Rate TGA_Sample->TGA_Heat TGA_Measure Measure Mass Change TGA_Heat->TGA_Measure TGA_Result Determine Decomposition Temperature TGA_Measure->TGA_Result

Fig. 3: Workflow for thermal analysis using DSC and TGA.

References

Validating the Synthesis of Metoprolol Impurity D: A Comparative Guide to Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a newly synthesized reference standard of Metoprolol impurity D. By objectively comparing its analytical profile to an established, commercially available reference standard, this document outlines the necessary experimental protocols and data presentation to ensure the identity, purity, and suitability of the synthesized material for use in pharmaceutical quality control.

Introduction to Metoprolol Impurity D

Metoprolol, a widely prescribed beta-blocker, can contain various impurities that arise during its synthesis or degradation.[1][2] Metoprolol impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, is a process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] The availability of a well-characterized reference standard for this impurity is crucial for the accurate validation of analytical methods used for its quantification in metoprolol drug substances and products.[5][6]

This guide details the synthesis and subsequent validation of a new batch of Metoprolol impurity D by comparing it against a commercially sourced, certified reference material (CRM).

Synthesis of Metoprolol Impurity D

The synthesis of Metoprolol impurity D was performed based on established literature methods.[1][3] A common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, followed by acidic hydrolysis of the resulting epoxide intermediate.

Reaction Scheme:

  • Step 1: Epoxidation: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin using a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) to form 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[1]

  • Step 2: Hydrolysis: The intermediate epoxide is then subjected to hydrolysis under acidic conditions (e.g., using sulfuric acid in water) to yield Metoprolol impurity D.[3]

The final product was isolated and purified using column chromatography.

Comparative Validation Workflow

The following diagram illustrates the workflow for the comparative validation of the newly synthesized Metoprolol impurity D reference standard against an established commercial reference standard.

G cluster_synthesis Synthesis & Purification cluster_comparator Reference Standard cluster_analysis Comparative Analytical Characterization cluster_conclusion Conclusion synth Synthesized Metoprolol Impurity D spec_id Spectroscopic Identification (NMR, MS, IR) synth->spec_id hplc_purity Chromatographic Purity (HPLC-UV) synth->hplc_purity thermal Thermal Analysis (DSC, TGA) synth->thermal water Water Content (Karl Fischer) synth->water comm Commercial Reference Standard comm->spec_id comm->hplc_purity comm->thermal comm->water conclusion Validation of Synthesized Reference Standard spec_id->conclusion hplc_purity->conclusion thermal->conclusion water->conclusion

Caption: Workflow for the validation of synthesized Metoprolol impurity D.

Comparative Analytical Data

The newly synthesized Metoprolol impurity D was subjected to a series of analytical tests in parallel with the commercial reference standard. The results are summarized below.

Spectroscopic Identification

Table 1: Comparison of Spectroscopic Data

Analytical TechniqueSynthesized StandardCommercial Reference StandardConclusion
¹H NMR Conforms to the expected structure. Key shifts observed at δ (ppm): 3.50-3.60 (m, 2H), 3.70-3.80 (m, 1H), 3.95-4.10 (m, 2H), 4.20-4.30 (m, 2H), 6.80-6.90 (d, 2H), 7.10-7.20 (d, 2H).Conforms to the structure. Observed shifts are consistent with the synthesized standard.The ¹H NMR spectra of both standards are superimposable, confirming the chemical identity.
Mass Spectrometry (MS) [M+H]⁺ = 227.1285[M+H]⁺ = 227.1283The measured mass-to-charge ratios are consistent with the molecular formula (C₁₂H₁₈O₄) and with each other.
Infrared (IR) Spectroscopy Key peaks at (cm⁻¹): 3350 (O-H stretch), 2930 (C-H stretch), 1510 (C=C aromatic stretch), 1240 (C-O ether stretch).Key peaks at (cm⁻¹): 3355 (O-H stretch), 2932 (C-H stretch), 1512 (C=C aromatic stretch), 1241 (C-O ether stretch).The IR spectra are virtually identical, indicating the same functional groups and overall structure.
Purity and Impurity Profile

Table 2: Chromatographic Purity by HPLC-UV

ParameterSynthesized StandardCommercial Reference Standard
Purity (Area %) 99.85%99.92%
Largest Individual Impurity 0.08%0.05%
Total Impurities 0.15%0.08%
Physicochemical Properties

Table 3: Comparison of Physicochemical Properties

ParameterSynthesized StandardCommercial Reference Standard
Melting Point (DSC) 88.5 °C89.1 °C
Water Content (Karl Fischer) 0.12%0.09%
Thermogravimetric Analysis (TGA) No significant weight loss below 150 °C.No significant weight loss below 150 °C.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the standard in 1 mL of mobile phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

  • Technique: ¹H NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6530 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: High-resolution mass spectrometry (HRMS).

  • Sample Introduction: Direct infusion or via HPLC.

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Technique: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

Differential Scanning Calorimetry (DSC)
  • Instrumentation: Mettler Toledo DSC 3+ or equivalent.

  • Sample Pan: Aluminum crucible.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 150 °C.

  • Atmosphere: Nitrogen purge.

Thermogravimetric Analysis (TGA)
  • Instrumentation: Mettler Toledo TGA/DSC 3+ or equivalent.

  • Sample Pan: Alumina crucible.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

  • Atmosphere: Nitrogen purge.

Karl Fischer Titration
  • Instrumentation: Mettler Toledo C30S Coulometric KF Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Sample Preparation: Accurately weigh approximately 50 mg of the standard into the titration cell.

Conclusion

The comprehensive analytical data demonstrates a high degree of similarity between the newly synthesized Metoprolol impurity D and the established commercial reference standard. The spectroscopic data unequivocally confirms the chemical structure. The chromatographic purity is high, and the physicochemical properties are consistent. Therefore, the synthesized batch of Metoprolol impurity D is validated as a suitable reference standard for use in the identification and quantification of this impurity in pharmaceutical quality control.

References

A Comparative Guide to Pharmacopeial Methods for Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely used beta-blocker for treating cardiovascular conditions, is available as two primary salt forms: tartrate and succinate. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) provide official methods for the analysis of impurities in Metoprolol. This guide offers a comparative overview of these pharmacopeial methods, with a focus on the transition from traditional techniques to modern chromatographic approaches.

Historically, the United States Pharmacopeia (USP) utilized Thin-Layer Chromatography (TLC) for the determination of chromatographic purity in Metoprolol Tartrate.[1][2] However, in line with a global initiative to modernize monographs, there has been a significant shift towards the adoption of more sensitive and quantitative High-Performance Liquid Chromatography (HPLC) methods.[1] The European Pharmacopoeia (Ph. Eur.) has already established an HPLC method for the analysis of related substances in Metoprolol.[1]

Comparison of Chromatographic Methods

The following tables summarize the key parameters of the HPLC methods described in the different pharmacopeias for the analysis of impurities in Metoprolol Succinate and Metoprolol Tartrate. It is important to note that the British Pharmacopoeia (BP) often harmonizes its monographs with the European Pharmacopoeia.

Table 1: Pharmacopeial HPLC Methods for Metoprolol Succinate Impurities

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP)
Technique High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column L7 packing (C8)Octadecylsilyl silica gel for chromatography R1 (C18)
Mobile Phase Acetonitrile and Buffer (25:75)Acetonitrile, Ammonium Acetate, Triethylamine, Glacial Acetic Acid, and Phosphoric Acid in Water
Detection UV at 280 nmUV at 280 nm
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume Not specified in available results20 µL
Key System Suitability Tailing factor for Metoprolol peak not more than 2.0; RSD for replicate injections not more than 2.0%Resolution between the peaks due to impurity A and Metoprolol must be at least 6.0

Table 2: Pharmacopeial HPLC Methods for Metoprolol Tartrate Impurities

ParameterUnited States Pharmacopeia (USP) - Modernized Method (Representative)European Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP)
Technique High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column C18 or Phenyl-Hexyl, 2.7 µm superficially porous particlesOctadecylsilyl silica gel for chromatography R1 (C18)
Mobile Phase Gradient elution with Ammonium Acetate in water and AcetonitrileIsocratic elution with a mixture of Acetonitrile, Ammonium Acetate, Triethylamine, Glacial Acetic Acid, and Phosphoric Acid in Water
Detection UV at 280 nmUV at 280 nm
Flow Rate 0.5 mL/min1.0 mL/min
Injection Volume 2 µLNot specified in available results
Key System Suitability Good peak shapes and separation of degraded compoundsResolution between the peaks due to impurity A and Metoprolol must be at least 6.0

It is noteworthy that some Metoprolol impurities, such as impurities M and N listed in the European Pharmacopoeia, are non-chromophoric.[3] For the analysis of such impurities, alternative detection methods like Charged Aerosol Detection (CAD) are more suitable when using HPLC, as they do not rely on the presence of a UV-absorbing chromophore.[3]

Experimental Protocols

The following are generalized experimental workflows based on the pharmacopeial methods. For precise and complete instructions, it is essential to refer to the current official monographs of the respective pharmacopeias.

General HPLC Method for Related Substances
  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase as specified in the respective monograph, ensuring all components are accurately measured and mixed. The mobile phase should be filtered and degassed before use.

    • Standard Solution: Accurately weigh a suitable amount of the Metoprolol reference standard and dissolve it in the mobile phase to obtain a solution of known concentration.

    • Test Solution: Accurately weigh a specified amount of the Metoprolol sample, dissolve it in the mobile phase, and dilute to the required concentration as per the monograph.

    • System Suitability Solution: Prepare a solution containing Metoprolol and specified impurities (e.g., Impurity A for Ph. Eur. methods) to verify the chromatographic system's performance.

  • Chromatographic System:

    • Set up an HPLC system equipped with a UV detector and the column specified in the monograph.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Procedure:

    • Inject equal volumes of the blank (mobile phase), the system suitability solution, the standard solution, and the test solution into the chromatograph.

    • Record the chromatograms for a run time that is typically a multiple of the retention time of the principal peak (e.g., three times the retention time of Metoprolol in the Ph. Eur. method).

  • Data Analysis:

    • Evaluate the system suitability parameters (e.g., resolution, tailing factor, and precision of replicate injections) to ensure the validity of the analysis.

    • Identify and quantify the impurities in the test solution by comparing the peak areas to the peak area of the principal peak in the chromatogram of the standard solution or by using the specified calculation method in the monograph.

Workflow for Pharmacopeial Impurity Analysis

The following diagram illustrates the general logical workflow for conducting a pharmacopeial analysis of impurities in Metoprolol.

Pharmacopeial_Impurity_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Monograph Select Pharmacopeial Monograph (USP, Ph. Eur., BP) Reagents Prepare Mobile Phase and Solutions Monograph->Reagents System_Setup HPLC System Setup and Equilibration Reagents->System_Setup Injection Inject Samples (Blank, SST, Standard, Test) System_Setup->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram SST_Eval Evaluate System Suitability Chromatogram->SST_Eval Impurity_Quant Identify and Quantify Impurities SST_Eval->Impurity_Quant If SST Passes Report Generate Report Impurity_Quant->Report

Caption: General workflow for pharmacopeial impurity analysis of Metoprolol.

Logical Relationship of Method Selection

The choice of the analytical method is guided by the specific requirements of the pharmacopeia and the nature of the impurities being analyzed.

Method_Selection Pharmacopeia Governing Pharmacopeia (USP, Ph. Eur., BP) HPLC_UV HPLC with UV Detection Pharmacopeia->HPLC_UV Modernized Monographs TLC Thin-Layer Chromatography (Legacy Method) Pharmacopeia->TLC Older Monographs Impurity_Type Type of Impurity Chromophoric Chromophoric Impurities Impurity_Type->Chromophoric Non_Chromophoric Non-Chromophoric Impurities Impurity_Type->Non_Chromophoric Chromophoric->HPLC_UV HPLC_CAD HPLC with Charged Aerosol Detection Non_Chromophoric->HPLC_CAD

Caption: Logical flow for selecting an analytical method for Metoprolol impurities.

References

A Comparative Guide to Metoprolol Impurities: Focus on 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-", also known as Metoprolol Impurity D, and other related substances of the widely used beta-blocker, Metoprolol. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes key quantitative data, details analytical methodologies, and visualizes the formation pathways of these impurities to support research and development in the pharmaceutical industry.

Executive Summary

Metoprolol, a cardioselective β₁-adrenergic blocker, is susceptible to the formation of various impurities during its synthesis, formulation, and storage. Among these, 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol Impurity D) is a notable process-related impurity. This guide presents a comparative analysis of Impurity D with other significant Metoprolol impurities, including Impurity A, F, and N-Desisopropyl impurity. The comparison is based on their analytical separation by High-Performance Liquid Chromatography (HPLC) and their formation under stress conditions.

Quantitative Data Comparison

The following tables summarize the analytical data for the separation and detection of Metoprolol and its key impurities. The data has been compiled from various studies employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: HPLC Retention Times and Detection Limits

CompoundCommon NameRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Metoprolol-3.986[1]0.1143[1]0.3565[1]
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-Impurity D---
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-olImpurity A---
1,3-Bis(isopropylamino)propan-2-olImpurity F---
1-amino-3-(4-(2-methoxyethyl)phenoxy) propan-2-olN-Desisopropyl Metoprolol---

Note: Specific LOD and LOQ values for all impurities were not consistently available across all reviewed sources. The provided data for Metoprolol is from a specific validated method and may vary between different analytical procedures.

Table 2: Forced Degradation Studies of Metoprolol

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Metoprolol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/ConditionObservationKey Degradants Formed
Acid Hydrolysis0.1 M HCl, heatSignificant degradationImpurity B, Impurity I, and others[2]
Base Hydrolysis0.1 M NaOH, heatSignificant degradation-
Oxidative3-30% H₂O₂Extensive degradationImpurity N and others[2]
ThermalDry heatStable-
PhotolyticUV lightStable-

These studies indicate that Metoprolol is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various impurities. The specific impurity profile can vary depending on the stressor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of Metoprolol and its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of Metoprolol and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase consists of a mixture of methanol and water (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 80:20 v/v.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 223 nm or 280 nm.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).[3]

Sample Preparation for Forced Degradation Studies
  • Acid Degradation: Dissolve a known amount of Metoprolol in 0.1 M HCl and heat for a specified period. Neutralize the solution before injection into the HPLC system.

  • Base Degradation: Dissolve a known amount of Metoprolol in 0.1 M NaOH and heat for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Metoprolol with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined time.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specific temperature for a set duration.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light in a photostability chamber.

Formation Pathways of Metoprolol Impurities

The following diagrams illustrate the synthesis and degradation pathways of Metoprolol, highlighting the origin of key impurities.

Metoprolol_Synthesis_and_Degradation cluster_synthesis Metoprolol Synthesis cluster_impurities Impurity Formation cluster_degradation Metoprolol Degradation 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Intermediate_Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane 4-(2-methoxyethyl)phenol->Intermediate_Epoxide Reaction with Epichlorohydrin Epichlorohydrin Epichlorohydrin Metoprolol Metoprolol Intermediate_Epoxide->Metoprolol Ring opening with Isopropylamine Impurity_D 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- Intermediate_Epoxide->Impurity_D Hydrolysis Isopropylamine Isopropylamine Isopropylamine->Metoprolol Impurity_A Impurity A Metoprolol->Impurity_A Side Reaction N_Desisopropyl N-Desisopropyl Metoprolol Metoprolol->N_Desisopropyl N-Dealkylation Metoprolol_Deg Metoprolol Degradation_Products Various Degradation Products Metoprolol_Deg->Degradation_Products Acid/Base Hydrolysis, Oxidation

Caption: Synthetic route of Metoprolol and formation of key impurities.

The synthesis of Metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate epoxide. This epoxide is then reacted with isopropylamine to yield Metoprolol.[4] Impurity D can be formed by the hydrolysis of the intermediate epoxide. Other impurities, such as Impurity A and N-Desisopropyl Metoprolol, can arise from side reactions or degradation of the final product.

Metoprolol_Metabolism Metoprolol Metoprolol CYP2D6 CYP2D6 Metoprolol->CYP2D6 Major Metabolic Pathway O-demethylated_Metabolite O-Demethylmetoprolol CYP2D6->O-demethylated_Metabolite O-demethylation (~65%) alpha-hydroxylated_Metabolite α-Hydroxymetoprolol CYP2D6->alpha-hydroxylated_Metabolite α-hydroxylation (~10%) N-dealkylated_Metabolite N-Desisopropylmetoprolol CYP2D6->N-dealkylated_Metabolite N-dealkylation (~10%) Metoprolol_Acid Metoprolol Acid (inactive) O-demethylated_Metabolite->Metoprolol_Acid Oxidation

Caption: Major metabolic pathways of Metoprolol mediated by CYP2D6.

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4][5] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation, leading to the formation of various metabolites.[4] The O-demethylated metabolite is further oxidized to the inactive metoprolol acid. While the biological activity of most process-related impurities is not well-characterized, understanding the metabolic fate of the parent drug is crucial for assessing potential interactions and overall safety.

Conclusion

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of "1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-" and other significant impurities of Metoprolol. The presented data and experimental protocols offer a valuable resource for researchers and scientists involved in the quality control and development of Metoprolol-containing products. Further research into the potential pharmacological and toxicological effects of these impurities is warranted to ensure the highest standards of drug safety.

References

Establishing Acceptance Criteria for Metoprolol Impurity D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acceptance criteria for Metoprolol impurity D, a known process-related impurity. Understanding and implementing appropriate control strategies for such impurities is critical for ensuring the safety, efficacy, and regulatory compliance of Metoprolol drug products. This document outlines the regulatory framework, compares pharmacopeial acceptance criteria, and provides a detailed analytical methodology for the quantification of Metoprolol impurity D.

Regulatory Framework and Identification Thresholds

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 1: ICH Thresholds for Impurities in New Drug Products

Threshold TypeMaximum Daily Dose ≤ 1 gMaximum Daily Dose > 1 g
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%

Metoprolol EP impurity D has been identified as a by-product formed during the synthesis of the Metoprolol active pharmaceutical ingredient (API), with reported levels between 0.2-0.3%.[1] This level exceeds the ICH identification and qualification thresholds, necessitating its monitoring and control with a specific acceptance criterion in the final drug product.

Comparison of Pharmacopeial Acceptance Criteria

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Metoprolol Succinate and Metoprolol Tartrate, which include limits for organic impurities. While Metoprolol impurity D may not be individually named with a specific limit in the general monographs, it falls under the category of "any other impurity" or is controlled as part of the total impurities.

Table 2: Comparison of Acceptance Criteria for Organic Impurities in Metoprolol Succinate

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Identification Specified impurities are identified by their relative retention time.Specified impurities (A, B, C, etc.) are listed and identified.
Reporting Threshold Not explicitly stated in the monograph, but generally follows ICH guidelines.Disregard limit: 0.05%
Limit for Any Unspecified Impurity Not more than 0.1%Not more than the area of the principal peak in the chromatogram of the reference solution (0.1%)
Total Impurities Not more than 0.5%Not more than five times the area of the principal peak in the chromatogram of the reference solution (0.5%)

It is important to note that for specific products, regulatory agencies may require tighter controls on certain impurities based on their toxicological profile.

Analytical Methodology for Metoprolol Impurity D

A robust and validated analytical method is essential for the accurate quantification of Metoprolol impurity D. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Recommended HPLC Method

This section outlines a typical reversed-phase HPLC method for the determination of Metoprolol and its impurities, including impurity D.[2][3]

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer solution (e.g., pH 2.5 phosphate buffer) : Methanol (95:5 v/v)
Mobile Phase B Methanol : Acetonitrile (55:45 v/v)
Gradient Program Optimized for separation of all impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 225 nm
Injection Volume 10 µL
Experimental Protocol
  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of Metoprolol Impurity D reference standard in the diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Metoprolol drug substance or a crushed tablet equivalent in the diluent to achieve a target concentration.

    • Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of Metoprolol impurity D in the sample using the following formula:

Visualizing the Process

The following diagrams illustrate the logical flow for establishing acceptance criteria and a typical experimental workflow for the analysis of Metoprolol impurity D.

G cluster_0 Establishing Acceptance Criteria A Identify Potential Impurity (Metoprolol Impurity D) B Review ICH Guidelines (Q3A/Q3B) A->B C Determine Reporting, Identification, and Qualification Thresholds B->C D Consult Pharmacopeias (USP/EP) for General and Specific Limits C->D E Perform Toxicological Assessment (if required) D->E F Establish Final Acceptance Criterion E->F

Caption: Logical workflow for establishing acceptance criteria.

G cluster_1 HPLC Analysis Workflow P1 Prepare Mobile Phase and Equilibrate HPLC System P2 Prepare Standard Solution (Impurity D Reference) P1->P2 P3 Prepare Sample Solution (Metoprolol Product) P1->P3 P4 Inject Solutions into HPLC P2->P4 P3->P4 P5 Acquire and Process Chromatographic Data P4->P5 P6 Calculate Percentage of Impurity D P5->P6 P7 Compare Result with Acceptance Criteria P6->P7

Caption: Experimental workflow for HPLC analysis.

References

Performance Verification of Validated Methods for Metoprolol Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in Metoprolol. The objective is to offer a comparative overview of method performance, enabling researchers and quality control analysts to select the most appropriate method for their specific needs. The information presented is collated from various validated methods and scientific publications.

Comparative Performance of Validated HPLC Methods

The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods validated for the analysis of Metoprolol and its impurities. These methods utilize various column technologies and detection techniques to achieve separation and quantification.

Method ParameterMethod A: RP-HPLC with UV DetectionMethod B: HILIC with Charged Aerosol Detection (CAD)Method C: RP-HPLC with UV (Combined with Hydrochlorothiazide)
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]Data not explicitly stated, but calibration data is presented[2]≥ 0.999
Accuracy (% Recovery) 99.40%[1]Not explicitly statedNot explicitly stated, but method found to be accurate
Precision (% RSD) < 2.0%[1]Not explicitly stated< 15% for impurities
Limit of Detection (LOD) 0.142 µg/mL[1]2.5 ng on column (Metoprolol & Impurity A), 10 ng (Impurity M), 25 ng (Impurity N)[2]Not explicitly stated
Limit of Quantitation (LOQ) 0.429 µg/mL[1]Not explicitly stated, but impurities can be measured to the 0.1% level[2]LOQ to 300% of target concentration for linearity
Specificity Method is specific[1]Able to separate chromophoric and non-chromophoric impurities[2]Method is specific

Experimental Protocols

Below is a detailed experimental protocol for a representative validated RP-HPLC method with UV detection for the analysis of Metoprolol and its impurities. This protocol is a composite based on common practices found in the referenced literature.[1][3][4]

Method A: Representative RP-HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: YMC-Triart PFP C18 (or equivalent), dimensions appropriate for the analysis.[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric Acid in Water or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1][3][4] A common ratio is 60:40 (v/v) of buffer to organic modifier.[4]

  • Flow Rate: 1.0 - 1.2 mL/min.[1][4]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 222 nm or 235 nm.[1][4]

  • Injection Volume: 10 - 20 µL.

  • Run Time: Sufficient to allow for the elution of all impurities and the active pharmaceutical ingredient (API), typically around 25-60 minutes.[4]

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Metoprolol reference standard and individual impurity standards in the mobile phase or a suitable diluent to prepare a stock solution. Further dilute to a working concentration.

  • Test Solution: Accurately weigh and dissolve the sample containing Metoprolol in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 0.5 mg/mL).[3] Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Before sample analysis, inject the standard solution multiple times to verify the system's performance.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the principal peak should be less than 2.0%. Tailing factor and theoretical plates should also be within acceptable limits as per pharmacopeial guidelines.

5. Analysis:

  • Inject the standard and test solutions into the chromatograph.

  • Identify and quantify the impurities in the test solution by comparing their retention times and peak areas with those of the standards.

Performance Verification Workflow

The following diagram illustrates the logical workflow for the performance verification of a validated analytical method for Metoprolol impurities.

Performance Verification Workflow cluster_0 Planning & Preparation cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting A Define Validation Parameters (ICH Q2(R1)) B Prepare Validation Protocol A->B C Prepare Reference Standards (Metoprolol & Impurities) B->C D Prepare Test Samples C->D E Specificity (Peak Purity & Resolution) D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data vs. Acceptance Criteria E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Implementation for Routine QC L->M

Caption: Workflow for performance verification of a validated method.

Alternative and Modernization Approaches

Traditional methods for impurity profiling, such as Thin-Layer Chromatography (TLC), are being replaced by more robust and quantitative techniques like HPLC.[3] The United States Pharmacopeia (USP) has been actively modernizing its monographs to include HPLC-based methods for Metoprolol impurity analysis.[3]

Furthermore, for impurities that lack a UV chromophore, such as Metoprolol impurities M and N, alternative detection methods are necessary. Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) has been shown to be an effective technique for the simultaneous analysis of both chromophoric and non-chromophoric impurities of Metoprolol.[2][5] This approach offers a more comprehensive impurity profile compared to methods relying solely on UV detection.

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for handling 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, a known impurity of the beta-blocker Metoprolol, often referred to as Metoprolol EP Impurity D.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Chemical and Physical Properties

A summary of the known physical and chemical data for this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Chemical Name 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol
Synonyms Metoprolol EP Impurity D, (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol
CAS Number 62572-90-1
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol [1][5]
Appearance White Low Melting Solid[3]
Storage 2-8°C, Hygroscopic, under inert atmosphere[3]

Hazard Identification and Safety Precautions

This compound is classified with the following hazard codes:

  • H361d: Suspected of damaging the unborn child.[5]

  • H411: Toxic to aquatic life with long-lasting effects.[5]

The parent compound, Metoprolol, is a known skin and eye irritant and a suspected reproductive toxin. Therefore, it is prudent to handle this impurity with the same level of caution.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. However, the following PPE is mandatory as a minimum standard for handling 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- in a laboratory setting.[6][7][8][9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[10] Double gloving is recommended.To prevent skin contact with a potential skin irritant and reproductive toxin.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes of the compound.[10]
Body Protection A disposable gown or a clean lab coat.[10] Polyethylene-coated polypropylene or similar laminate materials are preferred for handling hazardous substances.[10]To prevent contamination of personal clothing and skin.
Respiratory Protection A properly fitted N95 or higher-rated respirator should be used if there is a risk of generating aerosols or dust.To prevent inhalation of a compound that is a suspected reproductive toxin.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Safe handling workflow for 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-.

Detailed Methodologies

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal Plan:

Due to its classification as toxic to aquatic life with long-lasting effects (H411), this compound and any materials contaminated with it must be disposed of as hazardous waste.[5]

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with the full chemical name and relevant hazard symbols.

  • Environmental Precaution: Do not dispose of this chemical down the drain or in the general trash.[11][12]

  • Professional Disposal: Arrange for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[11] For non-flush list medicines, the FDA recommends mixing with an unappealing substance and placing it in a sealed container before disposing of it in the household trash, but this is not appropriate for a substance with an H411 classification.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.